Technical Documentation Center

Ethyl 5-aminobenzo[d]oxazole-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5-aminobenzo[d]oxazole-2-carboxylate
  • CAS: 1159515-88-4

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile & Handling of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate

[1] Part 1: Executive Summary & Physicochemical Profile[1] Ethyl 5-aminobenzo[d]oxazole-2-carboxylate (CAS: 1159515-88-4) is a critical heterocyclic building block used in the synthesis of bioactive compounds, particular...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Physicochemical Profile[1]

Ethyl 5-aminobenzo[d]oxazole-2-carboxylate (CAS: 1159515-88-4) is a critical heterocyclic building block used in the synthesis of bioactive compounds, particularly in the development of antimicrobial agents and kinase inhibitors.[1] Its structure comprises a fused benzoxazole core functionalized with a primary amine at the 5-position and an ethyl ester at the 2-position.[1]

Understanding the solubility of this compound is paramount for optimizing reaction yields, purification (recrystallization), and preparing stock solutions for biological assays.[1] This guide provides a comprehensive analysis of its solubility behavior, governed by the interplay between its lipophilic aromatic core and polar functional groups.[1]

Structural Analysis & Solubility Prediction

The solubility behavior of this molecule is dictated by three distinct structural domains:

  • Benzoxazole Core (Lipophilic/Aromatic): Provides planarity and pi-pi stacking potential, favoring solubility in chlorinated solvents and aromatic hydrocarbons.[1]

  • Ethyl Ester (C-2 Position): Increases lipophilicity compared to the parent carboxylic acid, enhancing solubility in organic solvents like ethyl acetate and dichloromethane.[1]

  • Primary Amine (C-5 Position): A hydrogen bond donor/acceptor that introduces polarity.[1] It allows for specific interactions with protic solvents (alcohols) and provides a handle for pH-dependent solubility (salt formation).[1]

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₁₀H₁₀N₂O₃Moderate molecular weight (206.20 g/mol ) favors dissolution.[1]
Physical State Pale-yellow solidCrystal lattice energy must be overcome by solvation.[1]
Predicted LogP ~1.5 - 2.0Moderately lipophilic; prefers organic phases over water.[1]
H-Bond Donors 1 (–NH₂)Capable of H-bonding with alcohols, DMSO, water.[1]
H-Bond Acceptors 4 (N, O atoms)Excellent solubility in polar aprotic solvents (DMSO).[1]
pKa (Amine) ~3.5 - 4.5 (Estimated)Weakly basic; soluble in acidic aqueous media.[1]

Part 2: Solubility Landscape

The following data represents a synthesized solubility profile based on structural analogs (e.g., benzoxazole, ethyl 2-aminooxazole-5-carboxylate) and standard organic synthesis practices.

Solvent Compatibility Table[1][2]
Solvent ClassSolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO Excellent (>50 mg/mL)Dipole-dipole interactions disrupt crystal lattice; H-bond acceptance.[1] Ideal for bioassay stock solutions.[1]
DMF Excellent (>50 mg/mL)Similar mechanism to DMSO; preferred for synthetic reactions (SɴAr, couplings).[1]
Chlorinated Dichloromethane (DCM) Good (20-50 mg/mL)Solvation of the lipophilic aromatic core and ester chain.[1] Standard solvent for extraction.[1]
Chloroform Good (20-50 mg/mL)Effective solvation; often used for NMR analysis.[1]
Esters Ethyl Acetate Moderate (10-30 mg/mL)"Like dissolves like" (ester-ester interaction).[1] Good for chromatography and extraction.[1]
Polar Protic Ethanol Moderate/High (Heat)Soluble when hot; moderate at RT.[1] The amine group H-bonds with EtOH.[1] Ideal for recrystallization .[1]
Methanol Moderate Higher polarity than EtOH but similar behavior.[1]
Aqueous Water (Neutral) Insoluble (<0.1 mg/mL)Lipophilic core dominates; lacks sufficient polarity to disrupt water network.[1]
0.1 M HCl Soluble Protonation of the 5-NH₂ group forms a cationic salt, drastically increasing aqueous solubility.[1]
Non-Polar Hexanes/Heptane Insoluble Polarity mismatch.[1] Useful as an anti-solvent to precipitate the compound from DCM or EtOAc.[1]
Visualization: Solubility Decision Tree

The following diagram outlines the logical flow for solvent selection based on the intended application (Synthesis, Analysis, or Purification).

SolubilityWorkflow Start Start: Ethyl 5-aminobenzo[d]oxazole-2-carboxylate Goal Define Application Start->Goal BioAssay Biological Assay (Stock Solution) Goal->BioAssay Screening Synthesis Chemical Synthesis Goal->Synthesis Reaction Purification Purification (Recrystallization) Goal->Purification Cleanup DMSO Use DMSO or DMF (High Solubility, Inert) BioAssay->DMSO DCM Use DCM or THF (Good Solvency, Volatile) Synthesis->DCM EtOH Use Ethanol/Water (Temp Dependent Solubility) Purification->EtOH Precipitation Anti-Solvent Addition (Hexanes/Ether) DCM->Precipitation To Isolate Solid EtOH->Precipitation To Maximize Yield

Figure 1: Decision tree for solvent selection based on experimental requirements.[1]

Part 3: Experimental Protocols

As a researcher, relying solely on literature values is insufficient.[1] The following protocols allow you to empirically determine solubility and handle the compound effectively.

Protocol A: Gravimetric Solubility Determination

Use this method to establish exact solubility limits in a specific solvent system.[1]

  • Preparation: Weigh approximately 10 mg of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate into a pre-weighed 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add the target solvent (e.g., Ethanol) in 50 µL aliquots.

  • Agitation: Vortex vigorously for 1 minute after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Observation: Check for clarity. If solid remains, repeat solvent addition.[1]

  • Calculation:

    
    [1]
    
  • Validation: If the solution is clear, centrifuge at 10,000 rpm for 5 minutes to ensure no micro-precipitates exist.

Protocol B: pH-Dependent Dissolution (Salt Formation)

Use this method to dissolve the compound in aqueous media for biological testing without using high concentrations of DMSO.

  • Theory: The 5-amino group is weakly basic.[1] Lowering the pH below the pKa (estimated ~4) protonates the amine (

    
    ), increasing water solubility.[1]
    
  • Step 1: Suspend 10 mg of the compound in 1 mL of water (suspension forms).

  • Step 2: Slowly add 1.0 M HCl dropwise while stirring.

  • Step 3: Monitor dissolution. The yellow suspension should turn into a clear, likely colorless or pale solution upon salt formation.[1]

  • Caution: Avoid strong bases (NaOH), as the ethyl ester at position 2 is susceptible to hydrolysis, which would degrade the compound into the carboxylic acid.[1]

Protocol C: Recrystallization (Purification)

Based on the solubility differential between hot and cold ethanol.[1]

  • Dissolve the crude solid in the minimum amount of boiling ethanol .

  • If insoluble particles remain, filter hot.[1]

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Needle-like crystals of the amine should form.[1]

  • Filter and wash with cold hexanes (in which the compound is insoluble) to remove impurities.[1]

Part 4: Dissolution Mechanism Visualization

Understanding how the solvent interacts with the molecule aids in troubleshooting precipitation issues.[1]

DissolutionMechanism Core Benzoxazole Core (Hydrophobic) Amine 5-Amino Group (H-Bond Donor) Ester 2-Ethyl Ester (Lipophilic/Polar) DMSO DMSO Molecules DMSO->Core Dipole Interaction DMSO->Amine H-Bond Acceptance Water Water Molecules Water->Core Repulsion (Hydrophobic Effect) Water->Amine Weak Solvation DCM DCM Molecules DCM->Core Van der Waals DCM->Ester Dipole-Dipole

Figure 2: Mechanistic interaction map showing why DMSO and DCM are effective solvents while water is poor.

Part 5: References

  • Sigma-Aldrich. Ethyl 5-aminobenzo[d]oxazole-2-carboxylate Product Page. Retrieved from (Verified CAS 1159515-88-4).[1]

  • PubChem. Ethyl 2-aminooxazole-5-carboxylate (Analogous Structure Data). National Library of Medicine.[1] Retrieved from .[1]

  • Fluorochem. Product Specification: Ethyl 5-aminobenzo[d]oxazole-2-carboxylate. Retrieved from .[1]

  • ResearchGate. Synthesis and properties of benzoxazole derivatives. (General solubility trends for amino-benzoxazoles). Retrieved from .

  • ChemicalBook. Ethyl 5-aminobenzo[d]oxazole-2-carboxylate Properties. Retrieved from .[1]

Sources

Exploratory

Theoretical Framework for the Structural and Electronic Analysis of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate

An In-depth Technical Guide: This guide provides a comprehensive theoretical exploration of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate, a molecule belonging to the benzoxazole class of heterocyclic compounds. Benzoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This guide provides a comprehensive theoretical exploration of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate, a molecule belonging to the benzoxazole class of heterocyclic compounds. Benzoxazoles are a cornerstone scaffold in medicinal chemistry, recognized for a wide spectrum of biological activities.[1] A priori computational analysis allows for a profound understanding of a molecule's structural, electronic, and reactive properties, offering invaluable insights that guide and accelerate experimental research and drug development.

This document eschews a rigid template in favor of a logical, causality-driven narrative. We will proceed from the foundational choice of computational methodology to the detailed protocols for geometry optimization and subsequent property analyses, including Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) theories. Each step is designed to be a self-validating system, ensuring the scientific integrity of the results.

Part 1: The Computational Strategy: Why DFT and the B3LYP/6-311++G(d,p) Model Chemistry

The selection of an appropriate theoretical method is the most critical decision in computational chemistry. For organic molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy in describing electronic systems.[2][3]

  • Expertise & Causality: We have selected the B3LYP hybrid functional . B3LYP incorporates a portion of the exact Hartree-Fock exchange, which mitigates some of the self-interaction error inherent in pure DFT functionals, leading to more reliable geometries and electronic properties for a wide range of organic compounds.[4][5][6]

  • Authoritative Grounding: The choice of the 6-311++G(d,p) basis set is deliberate. This is a Pople-style, split-valence triple-zeta basis set.

    • 6-311G : Provides a flexible description of the core and valence electrons.

    • ++ : Adds diffuse functions on both heavy atoms and hydrogen. These are essential for accurately modeling systems with lone pairs and potential non-covalent interactions, which are characteristic of our molecule.[7][8]

    • (d,p) : Incorporates polarization functions on heavy atoms (d) and hydrogens (p). These functions allow for orbital shapes to distort anisotropically, a physical reality necessary for accurately calculating bonding and geometry, especially in heterocyclic systems.[1][4][8]

This combination, often referred to as the "model chemistry," provides a robust and well-validated framework for the subsequent analyses.

Overall Computational Workflow

The logical progression of our theoretical investigation is outlined below. The process begins with defining the molecular structure and proceeds through a series of calculations, with each step building upon the validated results of the previous one.

G A 1. Initial Structure Generation (GaussView) B 2. Ground State Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Coordinates C 3. Vibrational Frequency Analysis B->C Optimized Geometry D Confirmation Check: Is the structure a true minimum? C->D Frequency Data D->B No (Imaginary Frequencies) E 4. Molecular Property Calculation (FMO, MEP, NBO) D->E Yes (No Imaginary Frequencies) F 5. Data Analysis & Interpretation E->F Calculated Properties

%nprocshared=8 %mem=16GB %chk=EABO.chk #p B3LYP/6-311++G(d,p) Opt Freq Pop=NBO

Ethyl 5-aminobenzo[d]oxazole-2-carboxylate

0 1 [Atom] [X] [Y] [Z] ... (Coordinate data from GaussView) ...

Caption: The relationship between HOMO, LUMO, and the energy gap.

Data Presentation: Calculated FMO Properties

Parameter Energy (eV) Description
EHOMO Value Propensity to donate electrons (nucleophilicity)
ELUMO Value Propensity to accept electrons (electrophilicity)

| Energy Gap (ΔE) | Value | Indicator of chemical stability and reactivity |

Note: The specific energy values would be populated from the calculation output file.

B. Molecular Electrostatic Potential (MEP) Mapping

The MEP provides a visual guide to the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. [9]This is invaluable in drug design for understanding potential non-covalent interactions, such as hydrogen bonding. [10][11]

  • Theoretical Grounding: The MEP surface is color-coded to indicate different regions of electrostatic potential.

    • Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. [12] * Blue (Positive Potential): Electron-poor regions, susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms. [12] * Green (Neutral Potential): Regions of near-zero potential.

Anticipated MEP for Ethyl 5-aminobenzo[d]oxazole-2-carboxylate: We predict strong negative potential (red/yellow) around the carbonyl oxygen of the ester, the oxazole oxygen, and the oxazole nitrogen. A weaker negative potential is expected on the amino group nitrogen due to its electron-donating nature. Positive potential (blue) is anticipated around the amine hydrogens and the hydrogens of the aromatic ring. This map directly informs where the molecule is likely to interact with biological targets.

C. Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the delocalized canonical molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. [13][14][15]Its most powerful feature is the analysis of delocalization through second-order perturbation theory.

  • Expertise & Causality: This analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions, primarily hyperconjugation. [13]This involves electron density donation from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO (an antibonding orbital, σ* or π*). A larger E(2) value signifies a more intense interaction and greater electron delocalization, which contributes significantly to the overall stability of the molecule. [13] Data Presentation: Key NBO Donor-Acceptor Interactions

    Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
    LP(1) N(amine) π*(C-C)(ring) Value π-conjugation
    LP(1) O(oxazole) π*(C=N)(oxazole) Value Resonance stabilization

    | π(C-C)(ring) | π*(C=O)(ester) | Value | π-conjugation |

Note: The table shows predicted significant interactions. Actual values and specific atom numbers would be extracted from the NBO output.

Conclusion

This in-depth guide outlines a robust, reliable, and scientifically grounded computational protocol for the theoretical analysis of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate. By employing a validated DFT model chemistry (B3LYP/6-311++G(d,p)), we can confidently determine the molecule's minimum-energy structure. Subsequent analyses of the Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Natural Bond Orbitals provide a detailed portrait of the molecule's electronic structure, stability, and potential reactive sites. These theoretical insights are not merely academic; they are predictive tools that empower researchers and drug development professionals to make informed decisions, prioritize synthetic targets, and ultimately design more effective molecules.

References

  • Qcore.
  • ChemRxiv.
  • ACS Publications. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix | The Journal of Physical Chemistry A.
  • Rowan Scientific. Frequencies and Thermochemistry.
  • PMC.
  • Q-Chem. Q-Chem 5.
  • ResearchGate. (PDF)
  • University of Munich.
  • DergiPark. DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a Target Anti-Cancer Agent.
  • Medium. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program.
  • FOLIA. Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets.
  • YouTube.
  • MDPI. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
  • YouTube.
  • University of Munich.
  • Wolfram Demonstrations Project. Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.
  • ResearchGate.
  • Wiley Online Library. A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies.
  • PMC. Describing Chemical Reactivity with Frontier Molecular Orbitalets.
  • ACS Publications. Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network | Journal of Medicinal Chemistry.
  • ResearchGate. (PDF) Frontier Molecular Orbital Theory in Organic Reactivity and Design.
  • JACS Au. Describing Chemical Reactivity with Frontier Molecular Orbitalets.
  • PMC. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters.
  • Blogger. Natural Bond Orbitals (NBO) in Organic Chemistry.
  • Reddit. ubiquity of B3LYP/6-31G.
  • ResearchGate. Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?.
  • Wikipedia.
  • Sigma-Aldrich.
  • Fluorochem.

Sources

Protocols & Analytical Methods

Method

Application and Protocol for the One-Pot Synthesis of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate

Introduction: The Significance of the Benzoxazole Scaffold and the Utility of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate The benzoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzoxazole Scaffold and the Utility of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate

The benzoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] This bicyclic system, consisting of a benzene ring fused to an oxazole ring, imparts a unique combination of rigidity, planarity, and hydrogen bonding capabilities to molecules.[1] Consequently, benzoxazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] The strategic functionalization of the benzoxazole scaffold allows for the fine-tuning of these properties, making it a versatile building block in the design of novel therapeutic agents.

Ethyl 5-aminobenzo[d]oxazole-2-carboxylate is a particularly valuable derivative. The presence of a primary amine at the 5-position and an ethyl ester at the 2-position provides two reactive handles for further chemical elaboration. This dual functionality makes it an ideal starting material for the construction of more complex molecules, such as libraries of compounds for high-throughput screening in drug discovery programs. The amino group can be readily acylated, alkylated, or transformed into other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. This application note provides a detailed protocol for a one-pot synthesis of this versatile building block, offering a streamlined and efficient alternative to multi-step approaches.

Reaction Mechanism and Workflow

The one-pot synthesis of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate is proposed to proceed through a condensation-cyclization cascade between 2,4-diaminophenol and diethyl oxalate. The reaction is initiated by the nucleophilic attack of one of the amino groups of 2,4-diaminophenol on one of the electrophilic carbonyl carbons of diethyl oxalate. Given the electronic properties of 2,4-diaminophenol, the more nucleophilic para-amino group is expected to react preferentially. However, for the desired benzoxazole formation, the ortho-amino group must react. Under acidic conditions, this can be directed. The subsequent intramolecular cyclization is driven by the proximate hydroxyl group, which attacks the newly formed amide carbonyl. Dehydration of the resulting hemiaminal-like intermediate yields the stable aromatic benzoxazole ring.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_4_diaminophenol 2,4-Diaminophenol amide_intermediate o-Hydroxy-p-amino Oxanilic Ester Intermediate 2_4_diaminophenol->amide_intermediate Condensation diethyl_oxalate Diethyl Oxalate diethyl_oxalate->amide_intermediate cyclized_intermediate Cyclized Intermediate amide_intermediate->cyclized_intermediate Intramolecular Cyclization product Ethyl 5-aminobenzo[d]oxazole-2-carboxylate cyclized_intermediate->product Dehydration

Caption: Proposed reaction workflow for the one-pot synthesis.

Experimental Protocol

This protocol details a one-pot method for the synthesis of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2,4-Diaminophenol dihydrochloride137-09-7197.0610
Diethyl oxalate95-92-1146.1412
Ethanol (absolute)64-17-546.0750 mL
Concentrated Sulfuric Acid7664-93-998.08catalytic
Saturated Sodium Bicarbonate Solution144-55-884.01As needed
Ethyl Acetate141-78-688.11As needed
Brine7647-14-558.44As needed
Anhydrous Sodium Sulfate7757-82-6142.04As needed
Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-diaminophenol dihydrochloride (1.97 g, 10 mmol) and absolute ethanol (50 mL).

  • Addition of Reactants: Stir the suspension and add diethyl oxalate (1.63 mL, 12 mmol).

  • Catalyst Addition: Carefully add 3-4 drops of concentrated sulfuric acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure Ethyl 5-aminobenzo[d]oxazole-2-carboxylate.

Characterization Data

The structure and purity of the synthesized Ethyl 5-aminobenzo[d]oxazole-2-carboxylate (CAS: 1159515-88-4, Molecular Formula: C10H10N2O3) can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3][4]

ParameterExpected Value
Appearance Pale-yellow to Yellow-brown Solid
Purity >95%
Storage Temp 2-8 °C

Safety and Handling Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction or loss of product during work-up- Extend the reflux time and monitor by TLC.- Ensure complete extraction and minimize transfers.
Impure Product Side reactions or incomplete separation- Optimize the chromatographic separation by adjusting the eluent system.- Consider recrystallization as an alternative purification method.
Reaction does not start Inactive starting materials or insufficient catalyst- Use fresh, high-purity reagents.- Slightly increase the amount of sulfuric acid catalyst.

Conclusion

This application note provides a comprehensive guide for the one-pot synthesis of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate, a valuable building block for pharmaceutical and materials science research. The described protocol is efficient and relies on readily available starting materials. By understanding the underlying reaction mechanism and following the detailed procedure, researchers can reliably synthesize this important intermediate for their discovery programs.

References

  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.). Retrieved February 15, 2026, from [Link]

  • Nguyen, T. H., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25355-25376. [Link]

  • Synthesis of some benzoxazole derivatives. (n.d.). JOCPR. Retrieved February 15, 2026, from [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of the Amino Group of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate

Introduction: Unlocking the Potential of the Benzoxazole Scaffold The benzoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its unique structural and ele...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Benzoxazole Scaffold

The benzoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties contribute to a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Ethyl 5-aminobenzo[d]oxazole-2-carboxylate, in particular, represents a versatile scaffold amenable to a variety of chemical modifications. Derivatization of the 5-amino group offers a powerful strategy to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the amino group of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate. We will delve into three fundamental transformations: acylation, sulfonylation, and reductive amination. Each section will not only present a step-by-step protocol but also elucidate the underlying chemical principles and offer expert insights to ensure successful and reproducible outcomes.

I. N-Acylation: Introducing Amide Functionality

The conversion of the primary amino group to an amide is a cornerstone of medicinal chemistry. This transformation can significantly impact a molecule's solubility, hydrogen bonding capacity, and metabolic stability. The following protocol details a standard procedure for the N-acetylation of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate.

Protocol 1: Synthesis of Ethyl 5-acetamidobenzo[d]oxazole-2-carboxylate

Objective: To acetylate the 5-amino group of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate using acetic anhydride.

Materials:

  • Ethyl 5-aminobenzo[d]oxazole-2-carboxylate

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-aminobenzo[d]oxazole-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature. A typical concentration is 0.1 M.

  • Addition of Reagents: To the stirred solution, add pyridine (1.2 eq.) followed by the dropwise addition of acetic anhydride (1.1 eq.). The pyridine acts as a base to neutralize the acetic acid byproduct.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation. The reaction is generally complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 5-acetamidobenzo[d]oxazole-2-carboxylate.

Expected Characterization Data:

ParameterExpected Value
¹H NMR Signals corresponding to the ethyl ester, the aromatic protons of the benzoxazole core, a singlet for the acetyl methyl group, and a singlet for the amide N-H proton.
Mass Spec A molecular ion peak corresponding to the addition of an acetyl group (C₂H₂O) to the starting material.

Causality Behind Experimental Choices:

  • Pyridine as a Base: Pyridine is a commonly used base in acylation reactions to scavenge the acidic byproduct (acetic acid), which can otherwise protonate the starting amine and hinder the reaction.

  • Anhydrous Conditions: While not strictly necessary for this reaction, using an anhydrous solvent minimizes the hydrolysis of acetic anhydride.

  • Aqueous Work-up: The aqueous work-up is crucial to remove excess reagents, pyridine, and acetic acid. The sodium bicarbonate wash specifically neutralizes any remaining acid.

Caption: Workflow for the N-acylation of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate.

II. N-Sulfonylation: Crafting Sulfonamides

The introduction of a sulfonamide moiety can profoundly alter the acidity and lipophilicity of a molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. This protocol outlines the synthesis of a representative sulfonamide derivative.

Protocol 2: Synthesis of Ethyl 5-(phenylsulfonamido)benzo[d]oxazole-2-carboxylate

Objective: To synthesize the phenylsulfonamide derivative of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate.

Materials:

  • Ethyl 5-aminobenzo[d]oxazole-2-carboxylate

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-aminobenzo[d]oxazole-2-carboxylate (1.0 eq.) in a mixture of DCM and pyridine (e.g., 3:1 v/v). Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.1 eq.) dropwise to the cooled, stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. The acid wash removes excess pyridine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired sulfonamide.

Expected Characterization Data:

ParameterExpected Value
¹H NMR Signals for the ethyl ester, benzoxazole core, and phenylsulfonamide aromatic protons, along with a singlet for the sulfonamide N-H.
Mass Spec A molecular ion peak corresponding to the addition of a phenylsulfonyl group (C₆H₅SO₂) to the starting material.

Expert Insights:

  • Choice of Base: Pyridine is a suitable base for this reaction; however, other non-nucleophilic bases like triethylamine can also be used.

  • Reaction Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the highly reactive sulfonyl chloride.

  • Purification Strategy: Sulfonamides can sometimes be challenging to purify by chromatography. Recrystallization may be a viable alternative or complementary purification technique.

Caption: Reaction scheme for N-sulfonylation.

III. Reductive Amination: Forging C-N Single Bonds

Reductive amination is a powerful and widely used method for the N-alkylation of amines.[3] This two-step, one-pot process involves the initial formation of an imine between the amine and a carbonyl compound, followed by in-situ reduction to the corresponding amine.

Protocol 3: Synthesis of Ethyl 5-(benzylamino)benzo[d]oxazole-2-carboxylate

Objective: To synthesize the N-benzyl derivative via reductive amination with benzaldehyde.

Materials:

  • Ethyl 5-aminobenzo[d]oxazole-2-carboxylate

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a solution of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate (1.0 eq.) in DCE or DCM, add benzaldehyde (1.1 eq.) and a catalytic amount of glacial acetic acid (e.g., 0.1 eq.). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress by TLC.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the pure N-benzylated product.

Expected Characterization Data:

ParameterExpected Value
¹H NMR Signals for the ethyl ester, benzoxazole core, and benzyl group aromatic protons, a singlet or doublet for the benzylic CH₂ protons, and a signal for the secondary amine N-H.
Mass Spec A molecular ion peak corresponding to the addition of a benzyl group (C₇H₇) to the starting material.

Trustworthiness of the Protocol:

  • Mild Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for the reduction of imines in the presence of other functional groups like esters.

  • Acid Catalyst: The catalytic amount of acetic acid accelerates the formation of the iminium ion, which is the species that is reduced.

  • One-Pot Procedure: This protocol is designed as a convenient one-pot reaction, which improves efficiency and reduces handling losses.

Caption: Pathway for reductive amination.

IV. Characterization and Data Interpretation

Thorough characterization of the synthesized derivatives is paramount to confirm their identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms in the molecule. Key diagnostic signals to look for include:

    • The disappearance of the primary amine (-NH₂) protons and the appearance of a new N-H signal (amide, sulfonamide, or secondary amine).

    • The appearance of new signals corresponding to the introduced acyl, sulfonyl, or alkyl group.

    • Shifts in the aromatic protons of the benzoxazole ring upon derivatization.

  • ¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. The appearance of new carbon signals from the derivatizing group and shifts in the benzoxazole carbons can further confirm the structure.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound. The molecular ion peak ([M]+, [M+H]+, or [M+Na]+) should correspond to the calculated molecular weight of the derivatized product.

V. Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reagent, low reaction temperature, or short reaction time.Increase the equivalents of the acylating/sulfonylating/alkylating agent, increase the temperature, or prolong the reaction time. Ensure the starting material is of high purity.
Low Yield Side reactions, product degradation during work-up or purification.Optimize reaction conditions (e.g., temperature, base). Ensure the work-up is performed promptly and without excessive exposure to strong acids or bases. Choose an appropriate purification method.
Purification Difficulties Similar polarity of starting material and product, or presence of impurities.Optimize the TLC eluent system to achieve better separation. Consider alternative purification techniques like recrystallization or preparative HPLC.

Conclusion

The derivatization of the 5-amino group of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate is a facile and effective strategy for generating a diverse library of compounds for further investigation in drug discovery and development. The protocols provided herein for acylation, sulfonylation, and reductive amination are robust and can be adapted for a wide range of derivatizing agents. Careful execution of these protocols, coupled with diligent reaction monitoring and thorough characterization, will enable researchers to confidently synthesize and explore the therapeutic potential of novel benzoxazole derivatives.

References

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride and A Mechanistic Investigation using Computational Method. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved February 15, 2026, from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Retrieved February 15, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. (2013). SciELO SA. Retrieved February 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for Ethyl 5-aminobenzo[d]oxazole-2-carboxylate synthesis

Technical Support Center: Optimization of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate Synthesis Topic: High-Fidelity Synthesis & Troubleshooting for Benzoxazole-2-Carboxylates Audience: Medicinal Chemists, Process Develop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate Synthesis

Topic: High-Fidelity Synthesis & Troubleshooting for Benzoxazole-2-Carboxylates Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current Standards)

Introduction: The Scaffold & The Challenge

Ethyl 5-aminobenzo[d]oxazole-2-carboxylate is a privileged pharmacophore, serving as a critical intermediate in the synthesis of ROR


 modulators, antibacterial agents, and antitumor drugs.

The synthesis presents a classic "chemoselectivity paradox":

  • The Core: Constructing the benzoxazole ring requires high thermal energy or strong acid catalysis.

  • The Functionality: The C2-ester is electronically activated and highly susceptible to hydrolysis, while the 5-amino group is oxidation-prone.

This guide moves beyond standard textbook procedures, offering an optimized, two-stage industrial workflow designed to maximize yield and minimize impurity profiles.

Module 1: The Cyclization Phase (Formation of the Core)

The Objective: Synthesis of Ethyl 5-nitrobenzo[d]oxazole-2-carboxylate from 2-amino-4-nitrophenol.

The Protocol (Optimized): Do not use 2,4-diaminophenol directly; it oxidizes too rapidly. Use the nitro-precursor.[1][2]

  • Reagents: 2-amino-4-nitrophenol (1.0 equiv), Diethyl oxalate (2.5 equiv).

  • Solvent: Anhydrous Xylene (High boiling point is critical).

  • Catalyst: Boric Acid (

    
    , 5-10 mol%) or 
    
    
    
    -TsOH.
  • Setup: Dean-Stark apparatus is mandatory .

Step-by-Step Workflow:

Suspend 2-amino-4-nitrophenol and Boric acid in Xylene. Add Diethyl oxalate.[3][4] Heat to reflux (


). The reaction proceeds via an oxamic ester intermediate. As ethanol is generated, it must be azeotropically removed via the Dean-Stark trap to drive the equilibrium toward the cyclized benzoxazole.
Troubleshooting Guide: Cyclization

Q1: I see a major spot on TLC just below the product that persists. What is it?

  • Diagnosis: This is likely the acyclic oxamic ester intermediate (Ethyl 2-((2-hydroxy-5-nitrophenyl)amino)-2-oxoacetate).

  • Root Cause: Incomplete cyclization due to insufficient temperature or failure to remove ethanol.

  • Solution:

    • Ensure the reaction is at vigorous reflux (

      
      ). Toluene (
      
      
      
      ) is often insufficient; switch to Xylene.
    • Check the Dean-Stark trap. If ethanol collection stops, the reaction has stalled.

    • Add Lewis Acid: Spiking the reaction with 5 mol%

      
      -TsOH can force ring closure.
      

Q2: My yield is low (<40%) and the product is dark/tarry.

  • Diagnosis: Oxidative polymerization of the aminophenol starting material.

  • Root Cause: 2-amino-4-nitrophenol is sensitive to air at high temperatures.

  • Solution:

    • Degas: Sparge the Xylene with Nitrogen/Argon for 15 minutes before heating.

    • Stoichiometry: Ensure Diethyl oxalate is in excess (2.5 - 3.0 equiv). It acts as both reagent and solvent modifier to stabilize the amine.

Q3: I isolated the carboxylic acid instead of the ethyl ester.

  • Diagnosis: Hydrolysis of the C2-ester.

  • Root Cause: Moisture ingress during the high-temperature reflux.

  • Solution: Ensure all glassware is flame-dried. The Dean-Stark trap removes reaction water, but ambient humidity must be excluded.

Module 2: The Reduction Phase (Unmasking the Amine)

The Objective: Selective reduction of the 5-nitro group to the 5-amino group without cleaving the C2-ester or the oxazole ring.

The Protocol (Chemoselective): Avoid standard


 or vigorous refluxing hydrazine, which will attack the ester.
  • Method A (High Throughput): Hydrogenation (

    
    , balloon), 10% Pd/C, Ethyl Acetate/Ethanol (1:1), RT.
    
  • Method B (High Selectivity): Iron powder (Fe),

    
    , Ethanol/Water (
    
    
    
    ).
Troubleshooting Guide: Reduction

Q4: The reaction is complete, but I lost the ethyl ester (product is water-soluble).

  • Diagnosis: Transesterification or Hydrolysis.[5]

  • Root Cause: Using Methanol as a solvent often leads to the Methyl ester (transesterification). Using strong aqueous acids/bases hydrolyzes the ester.

  • Solution:

    • Use Ethanol (matches the ester) or Ethyl Acetate (inert).

    • If using Fe reduction, buffer with

      
       (mild pH ~5-6) rather than using HCl.
      

Q5: The product turns black upon filtration.

  • Diagnosis: Oxidation of the free amine.

  • Root Cause: Electron-rich anilines (like the product) are prone to oxidation.

  • Solution:

    • Perform the workup quickly.

    • Store the product as the Hydrochloride salt . Treat the crude filtrate with 1M HCl in ether to precipitate the stable salt form immediately.

Visualizing the Logic

Figure 1: Synthesis & Optimization Pathway

This diagram outlines the optimized chemical pathway and the critical decision nodes.

BenzoxazoleSynthesis cluster_0 Critical Control Points Start 2-amino-4-nitrophenol Inter Intermediate: Oxamic Ester Start->Inter Reflux, Xylene Boric Acid Cat. Reagent Diethyl Oxalate (Excess) Reagent->Inter Nitro Ethyl 5-nitrobenzo[d] oxazole-2-carboxylate Inter->Nitro -EtOH (Dean-Stark) Cyclization (>135°C) Target Ethyl 5-aminobenzo[d] oxazole-2-carboxylate Nitro->Target H2, Pd/C (EtOAc) OR Fe/NH4Cl (EtOH)

Caption: Optimized synthetic route highlighting the critical cyclization intermediate and chemoselective reduction step.

Figure 2: Troubleshooting Logic Tree

Use this decision tree to diagnose experimental failures.

Troubleshooting Problem Experimental Failure Type Identify Issue Problem->Type LowYield Low Yield / Incomplete Type->LowYield Impurity Impurity / Side Product Type->Impurity Temp Check Temp: Is it refluxing? LowYield->Temp Spot TLC Analysis: Spot below product? Impurity->Spot Water Check Dean-Stark: Is EtOH collecting? Temp->Water Sol1 Switch Solvent: Toluene -> Xylene Water->Sol1 No collection Hydrolysis Acid Formation? Spot->Hydrolysis No Sol2 Add p-TsOH Force Cyclization Spot->Sol2 Yes (Oxamic ester) Sol3 Dry Glassware Check Solvent Dryness Hydrolysis->Sol3 Yes

Caption: Diagnostic logic tree for resolving common synthetic failures in benzoxazole formation.

Summary of Optimized Conditions

ParameterStandard ConditionOptimized ConditionRationale
Solvent (Step 1) Ethanol or TolueneAnhydrous Xylene Higher boiling point (

) drives cyclization thermodynamics.
Catalyst (Step 1) NoneBoric Acid (5%) Activates the carbonyl without causing polymerization.
Water Removal Molecular SievesDean-Stark Trap Active removal of ethanol is required to shift equilibrium.
Reduction (Step 2)


Cleaner workup; avoids acid hydrolysis of the ester.

References

  • BenchChem. (2025).[6][7][8] Technical Support Center: Troubleshooting Benzoxazole Synthesis. Retrieved from

  • Marmara University. (2022). Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect. Retrieved from

  • ChemicalBook. (2022). Synthesis of Benzoxazoles: General Strategies and Mechanisms. Retrieved from

  • Organic Chemistry Portal. (2022). Benzoxazole Synthesis: Recent Advances and Catalytic Methods. Retrieved from

  • MDPI. (2024).[9] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: Reactivity and Stability. Retrieved from

Sources

Optimization

Technical Support Center: Optimization of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate Synthesis

Executive Summary The synthesis of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate is a critical workflow in the development of kinase inhibitors and antimicrobial agents. However, researchers often encounter a "yield ceiling...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate is a critical workflow in the development of kinase inhibitors and antimicrobial agents. However, researchers often encounter a "yield ceiling" of 40–50% due to two primary bottlenecks: oxidative degradation of the aminophenol precursor and chemoselectivity issues during the reduction of the nitro intermediate.

This guide moves beyond standard recipes, offering a troubleshooting framework based on mechanistic causality. It prioritizes a two-step sequence: (1) Cyclization of 2-amino-4-nitrophenol to the nitro-benzoxazole, followed by (2) Selective reduction to the amine.

Visual Workflow: The Optimized Pathway

The following logic tree outlines the critical decision points and quality checks required to maximize yield.

BenzoxazoleSynthesis Start Start: 2-Amino-4-nitrophenol Purify Pre-Step: Recrystallize Precursor (Remove oxidation products) Start->Purify If solid is dark brown Cyclization Step 1: Cyclization (Diethyl Oxalate, Reflux, pTsOH) Start->Cyclization If solid is light tan Purify->Cyclization Check1 Checkpoint: Is Product Dark/Tarry? Cyclization->Check1 Trouble1 Action: Use Argon Atmosphere & Degas Solvents Check1->Trouble1 Yes Intermediate Intermediate: Ethyl 5-nitrobenzo[d] oxazole-2-carboxylate Check1->Intermediate No (Yellow Solid) Trouble1->Cyclization Restart Reduction Step 2: Selective Reduction (H2/Pd-C or Fe/NH4Cl) Intermediate->Reduction Check2 Checkpoint: Ester Hydrolysis? Reduction->Check2 Trouble2 Action: Switch to Anhydrous EtOH or Fe-mediated reduction Check2->Trouble2 Yes (Acid detected) Final Final Product: Ethyl 5-aminobenzo[d] oxazole-2-carboxylate Check2->Final No Trouble2->Reduction

Figure 1: Decision logic for the 2-step synthesis of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate.

Module 1: The Cyclization Step (Nitro-Intermediate Synthesis)

Reaction: 2-amino-4-nitrophenol + Diethyl oxalate


 Ethyl 5-nitrobenzo[d]oxazole-2-carboxylate
The Core Problem: Oxidative Tars

The starting material, 2-amino-4-nitrophenol, is highly susceptible to air oxidation, forming quinone-imine oligomers (black tars) that inhibit cyclization and complicate purification.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction mixture turns black immediately Oxidation of aminophenol precursor.Degas solvents (sparge with Argon for 20 min) before adding the solid. Perform reaction under positive

pressure.
Low conversion (<50%) Equilibrium limitation (Ethanol byproduct).Use a Dean-Stark trap to remove ethanol if using xylene as co-solvent. Alternatively, use diethyl oxalate as the solvent in large excess (5–10 equiv).
Product is "gooey" / hard to filter Polymerization of impurities.Recrystallize the starting material from hot water/HCl before use. Pure 2-amino-4-nitrophenol should be a light brown/tan solid, not dark chocolate color.
Expert Protocol Insight

Do not use ethyl oxalyl chloride for this specific substrate if possible. While more reactive, it generates HCl which can lead to side reactions with the amino group before cyclization occurs. The condensation with diethyl oxalate at reflux (


C) is thermodynamically controlled and yields a cleaner product upon cooling, often precipitating directly.

Key Reference: The condensation mechanism typically follows a 5-endo-trig pathway favored by electron-withdrawing groups (like


) on the ring, which stabilizes the intermediate. See Marmara Pharm J for mechanistic discussions on benzoxazole-2-carboxylates [1].

Module 2: The Reduction Step (Nitro to Amine)

Reaction: Ethyl 5-nitrobenzo[d]oxazole-2-carboxylate


 Ethyl 5-aminobenzo[d]oxazole-2-carboxylate
The Core Problem: Chemoselectivity

You must reduce the nitro group without hydrolyzing the ethyl ester (which is sensitive to aqueous bases) or hydrogenating the benzoxazole ring (rare, but possible under high pressure).

Method Selection Matrix
MethodReagentsProsConsRecommendation
Catalytic Hydrogenation

(1 atm), 10% Pd/C, EtOH
Cleanest workup; high yield (>90%).Risk of ester transesterification if solvent isn't dry.Primary Choice
Iron Reduction Fe powder,

, EtOH/H2O
Very mild; preserves sensitive esters.Heterogeneous sludge can be hard to filter on scale.Secondary Choice
Tin Chloride

, EtOH
Classic method.Toxic waste; difficult to remove Tin salts from the amine product.Avoid
Frequently Asked Questions (FAQs)

Q: Why did I lose my ethyl ester during the Pd/C reduction? A: If you used methanol as a solvent, you likely caused transesterification , converting the ethyl ester to a methyl ester. Always use anhydrous ethanol to match the ester group. If water was present and the reaction ran too long, hydrolysis to the carboxylic acid is also possible.

Q: The product is unstable on Silica Gel. How do I purify it? A: Aminobenzoxazoles can streak on silica due to the basic amine interacting with acidic silanols.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes.

  • Better Fix: Avoid chromatography. The amino product often crystallizes from Ethanol/Heptane upon cooling.

Q: Can I synthesize the amine directly from 2,4-diaminophenol? A: Strongly discouraged. 2,4-diaminophenol is extremely unstable and prone to rapid oxidation. The "Nitro


 Cyclize 

Reduce" route is 30–40% higher yielding overall because the nitro group protects the position and stabilizes the phenol during the harsh cyclization heating step.

References

  • Synthesis of Benzoxazole-2-carboxylate Derivatives. Marmara Pharmaceutical Journal. Discusses the cyclization mechanism and electronic effects of functional groups (like nitro) on yield.[1]

  • Troubleshooting Benzoxazole Synthesis. BenchChem Technical Guides. Provides general protocols for handling aminophenol oxidation and catalyst selection.

  • Palladium Hydrogenation of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate. MDPI (Molbank). Demonstrates the stability of ethyl esters under Pd/C hydrogenation conditions similar to the target molecule.

  • 2-Amino-4-nitrophenol Preparation. Organic Syntheses. Detailed procedure for purifying the critical starting material to prevent tar formation.

Sources

Troubleshooting

Technical Support Center: Ethyl 5-aminobenzo[d]oxazole-2-carboxylate

Compound ID: EBOC-5A CAS: 1159515-88-4 Chemical Formula: C₁₀H₁₀N₂O₃ Molecular Weight: 206.20 g/mol Introduction: Understanding the Scaffold Welcome to the Technical Support Center for Ethyl 5-aminobenzo[d]oxazole-2-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: EBOC-5A CAS: 1159515-88-4 Chemical Formula: C₁₀H₁₀N₂O₃ Molecular Weight: 206.20 g/mol

Introduction: Understanding the Scaffold

Welcome to the Technical Support Center for Ethyl 5-aminobenzo[d]oxazole-2-carboxylate. As a Senior Application Scientist, I have curated this guide to address the specific stability profiles inherent to this molecule.

This compound possesses a "dual-threat" reactivity profile that often confuses researchers:

  • The 5-Amino Group: An electron-rich primary aniline susceptible to oxidative degradation (color change).

  • The 2-Carboxylate Ester: An electron-deficient ester activated by the benzoxazole ring, making it hypersensitive to hydrolysis and transesterification compared to standard benzoates.

Module 1: Physical Stability & Storage (The "Browning" Effect)

Q: My sample arrived as a tan powder, but after two weeks on the bench, it has turned dark brown/black. Is it still usable?

A: Likely yes, but purification is recommended. The darkening is a classic signature of oxidative degradation of the primary amine at the C-5 position. Like many anilines, the 5-amino group readily undergoes radical oxidation in the presence of air and light to form highly colored azo- or quinoid-like impurities. These impurities have high extinction coefficients, meaning even trace amounts (<1%) can drastically alter the physical appearance without significantly affecting the bulk purity (NMR might still look clean).

Troubleshooting Protocol:

  • Check Purity: Run LC-MS. If the main peak is >95%, the color is superficial.

  • Purification: If purity is compromised, dissolve in minimal CH₂Cl₂ and filter through a short pad of silica gel (eluting with CH₂Cl₂/EtOAc). The colored impurities are often polar and will stick to the silica.

  • Prevention: Store under inert gas (Argon/Nitrogen) at -20°C.

Q: The compound has become sticky/clumped. Is this hygroscopicity?

A: Yes, potentially leading to hydrolysis. While the ester itself is lipophilic, the benzoxazole nitrogen and the primary amine can form hydrogen bonds with atmospheric water. If the powder becomes "gummy," it has absorbed moisture. This is dangerous because the C-2 ester is activated ; trapped water can induce slow hydrolysis to the carboxylic acid, which may then decarboxylate or catalyze ring opening.

Module 2: Solution Stability (The "Mass Shift" Issue)

Q: I dissolved the compound in Methanol for an overnight reaction, but LC-MS shows a new peak at M-14. What happened?

A: You triggered a Transesterification. Mechanism: The benzoxazole ring is electron-withdrawing. This pulls electron density away from the C-2 ester carbonyl, making it significantly more electrophilic than a standard ethyl benzoate. Result: In nucleophilic solvents like Methanol (MeOH), the methoxide/methanol attacks the carbonyl, swapping the ethyl group (OEt) for a methyl group (OMe).

  • Original Mass (Ethyl): 206.2 Da

  • New Mass (Methyl): 192.2 Da (Delta = -14)

Corrective Action:

  • Avoid: MeOH, EtOH (unless the ethyl ester is the desired final form).

  • Use: Aprotic solvents like Acetonitrile (MeCN), DMF, or DMSO for reactions.

  • Use: Isopropanol or t-Amyl alcohol if a protic solvent is absolutely required (steric bulk slows transesterification).

Q: Can I store stock solutions in DMSO at room temperature?

A: Only for short durations (<24 hours). DMSO is hygroscopic. Over time, wet DMSO will hydrolyze the ester to the free acid (5-aminobenzo[d]oxazole-2-carboxylic acid). Furthermore, primary amines in DMSO can slowly oxidize over weeks.

  • Recommendation: Prepare fresh. If storage is necessary, freeze the DMSO solution at -80°C immediately.

Module 3: Reaction Troubleshooting (Ring Stability)

Q: I tried to hydrolyze the ester using 1M NaOH at reflux, but the product disappeared. Where did it go?

A: You likely opened the benzoxazole ring. Causality: The benzoxazole core is generally stable, but the C-2 position is the "weak link." Under harsh basic conditions (high pH + heat), the hydroxide ion attacks the C-2 position. Instead of just hydrolyzing the ester, it can attack the ring carbon (C=N bond), leading to ring opening and the formation of 2-amino-4-hydroxyphenyl-oxalamic acid derivatives.

Optimized Hydrolysis Protocol: Instead of NaOH/Reflux, use Lithium Hydroxide (LiOH) in THF/Water at 0°C to Room Temperature .

  • Dissolve ester in THF (0.1 M).

  • Add 1.1 eq LiOH (aq).

  • Monitor by TLC/LC-MS every 30 mins.

  • Quench immediately with dilute HCl or Citric Acid once the ester is consumed. Do not let it sit in base.

Visualizing Degradation Pathways

The following diagram maps the three critical failure modes for Ethyl 5-aminobenzo[d]oxazole-2-carboxylate.

DegradationPathways Start Ethyl 5-aminobenzo[d]oxazole- 2-carboxylate (Intact) Oxidation Azo/Quinoid Impurities (Brown Color) Start->Oxidation Air/Light (O2) Radical Mechanism Transester Methyl Ester Analog (M-14 Mass Shift) Start->Transester MeOH solvent Nucleophilic Attack Hydrolysis Free Carboxylic Acid (Desired Intermediate) Start->Hydrolysis LiOH/THF/H2O Controlled Saponification RingOpen Ring Opening (o-Amidophenol derivatives) Start->RingOpen NaOH/Reflux Direct Attack on C2 Hydrolysis->RingOpen Excess Base + Heat Ring Destabilization

Figure 1: Critical degradation pathways. Red paths indicate irreversible damage; Yellow indicates solvent-induced side reactions; Green indicates the controlled synthetic path.

Summary of Stability Data

ParameterConditionStability RatingObservation/Risk
Solid State 25°C, Air, LightPoor Turns brown/black within days (Amine oxidation).
Solid State -20°C, Argon, DarkExcellent Stable for >12 months.
Solution MeOH / EtOHLow Transesterification occurs within hours at RT.
Solution DMSO / DMFGood Stable for days if dry; hydrolysis if wet.
Reactivity Strong Base (pH >12)Critical Risk of Benzoxazole ring opening.
Reactivity Acid (pH < 2)Moderate Amine protonation stabilizes the molecule; ester hydrolysis is slow.

References

  • Benzoxazole Synthesis & Reactivity

    • Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect. (Discusses the formation and stability of the C-2 ester bond).
    • Source:

  • Hydrolysis Kinetics

    • Kinetics and mechanisms for the hydrolysis of benzoxazoles.[1] (Details the acid/base catalyzed ring opening mechanisms).

    • Source:

  • Amine Oxidation (General)

    • Oxidative amination of benzoxazoles.[2][3] (Provides context on the reactivity of the amine position in benzoxazole scaffolds).

    • Source:

  • Compound Data

    • Ethyl 5-aminobenzo[d]oxazole-2-carboxylate (CAS 1159515-88-4).[4]

    • Source:

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate

Prepared by the Office of the Senior Application Scientist This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of Ethyl 5-aminobenzo[d]oxazole-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate. As a key intermediate in pharmaceutical research, scaling up its synthesis presents unique challenges that require careful consideration of reaction parameters and potential pitfalls. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful, efficient, and scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for Ethyl 5-aminobenzo[d]oxazole-2-carboxylate?

The most prevalent method is the condensation and subsequent cyclization of 4-amino-2-aminophenol with a C2-synthon, typically an oxalate derivative like diethyl oxalate. This reaction is generally robust, but successful scaling requires meticulous control over reaction conditions to favor the desired 5-endo-trig cyclization pathway.[1]

Q2: How critical is the purity of the 4-amino-2-aminophenol starting material?

It is absolutely critical. 2-Aminophenol derivatives are notoriously susceptible to air oxidation, which can lead to the formation of colored impurities and tar-like side products.[2] These impurities can inhibit the reaction, reduce yield, and significantly complicate the purification process. It is highly recommended to use freshly purified starting material or to purify commercial stock by recrystallization before use.[2]

Q3: What are the primary challenges when moving from a bench-scale to a pilot-plant scale synthesis?

The primary challenges in scaling up this synthesis include:

  • Heat Management: The cyclization step is often exothermic. Inefficient heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions and decomposition.

  • Mass Transfer and Mixing: Ensuring homogenous mixing of reagents becomes more difficult in large vessels, which can lead to localized "hot spots" or areas of high concentration, affecting yield and purity.

  • Reagent Addition: The rate of addition for reagents, especially during the cyclization step, needs to be carefully controlled to maintain the optimal reaction temperature and concentration profile.

  • Work-up and Isolation: Handling larger volumes during extraction, filtration, and crystallization requires optimized procedures and equipment to minimize product loss.

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method for at-a-glance monitoring.[2] A typical mobile phase would be a mixture of ethyl acetate and hexanes. For more quantitative analysis, especially during optimization and scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis.

Q1: My reaction yield is very low or I've isolated no product.

Low or no product yield is a frequent issue that can often be traced back to a few key factors. A systematic investigation is crucial.[3]

  • Possible Cause 1: Oxidized Starting Material.

    • Explanation: As mentioned, 4-amino-2-aminophenol is sensitive to air. If your starting material is dark brown or black instead of a light tan, it has likely oxidized.[2]

    • Solution: Purify the 4-amino-2-aminophenol by recrystallization from hot water with a small amount of sodium dithionite (a reducing agent) to remove oxidized impurities. The purified material should be a light-colored solid.

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Explanation: The condensation and cyclization steps have specific temperature requirements. If the temperature is too low, the reaction rate will be impractically slow. If it is too high, it can lead to decomposition of starting materials or the product.

    • Solution: Carefully review the literature for the specific procedure you are following. Typically, these reactions are heated to temperatures between 100-120°C.[2] Ensure your reaction thermometer is calibrated and accurately reflects the internal temperature of the reaction mixture.

  • Possible Cause 3: Inactive Catalyst or Reagent.

    • Explanation: If your synthesis uses a catalyst, such as an acid catalyst for the cyclization step, its activity is paramount.[2] Similarly, the quality of your condensing agent (e.g., diethyl oxalate) is important.

    • Solution: Use a fresh bottle of the catalyst or reagent. If using an acid catalyst like methanesulfonic acid, ensure it has not absorbed atmospheric moisture, which can reduce its efficacy.

Q2: The reaction has stalled and is not proceeding to completion.

A stalled reaction can be identified by TLC or HPLC analysis showing the persistence of starting materials with little to no further product formation over time.

  • Possible Cause 1: Insufficient Temperature.

    • Explanation: The activation energy for the final cyclization step may not be met at the current reaction temperature.

    • Solution: Gradually increase the reaction temperature by 10°C increments, monitoring the reaction progress at each stage. Be cautious not to exceed the decomposition temperature of your product.

  • Possible Cause 2: Catalyst Deactivation.

    • Explanation: The catalyst may have been consumed by impurities or deactivated over the course of the reaction.

    • Solution: In some cases, a careful, portion-wise addition of more catalyst can restart the reaction. This should be done cautiously to avoid a runaway reaction.

Q3: I am observing significant side product formation.

The formation of multiple spots on a TLC plate that are not the starting material or desired product indicates side reactions are occurring.

  • Possible Cause 1: Reaction Temperature is Too High.

    • Explanation: Excessive heat can provide the energy for alternative, undesired reaction pathways or cause decomposition.

    • Solution: Reduce the reaction temperature. A temperature optimization study may be necessary to find the ideal balance between reaction rate and selectivity.

  • Possible Cause 2: Incorrect Stoichiometry or Addition Rate.

    • Explanation: Using a large excess of one reagent or adding it too quickly can lead to side reactions, such as polymerization or double additions.

    • Solution: Verify the stoichiometry of your reagents. Add reactive components slowly and controllably, especially on a larger scale, to maintain a low instantaneous concentration.

Q4: The crude product is a dark, intractable oil and is difficult to purify.

This is a common issue when scaling up, often related to the purity of the starting materials.

  • Possible Cause: Formation of Polymeric Impurities.

    • Explanation: Oxidized starting materials or high reaction temperatures can lead to the formation of high-molecular-weight, tar-like substances that trap the desired product.

    • Solution:

      • Prevention: The best solution is prevention. Use highly pure, non-oxidized starting materials.[2]

      • Purification Strategy: If you have already obtained an oily crude product, attempt to triturate it with a non-polar solvent (like hexanes or diethyl ether) to see if the desired product will crystallize. If this fails, column chromatography is the next step, but it may be challenging. You may need to use a large amount of silica gel and a carefully selected solvent gradient.

Visualized Workflows
General Synthesis Workflow

The following diagram outlines the key stages in the synthesis and purification of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Verify Purity of 4-amino-2-aminophenol B Setup Reactor with Inert Atmosphere (N2) A->B C Charge Reactor with Starting Material & Solvent B->C D Controlled Addition of Diethyl Oxalate C->D E Heat to Reflux (e.g., 100-120°C) D->E F Monitor by TLC/HPLC Until Completion E->F G Cool Reaction Mixture F->G H Quench & Neutralize (if necessary) G->H I Extract with Ethyl Acetate H->I J Isolate Crude Product I->J K Purify by Recrystallization or Column Chromatography J->K L Dry Final Product Under Vacuum K->L M Characterize Product (NMR, MS, mp) L->M

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common synthesis problems.

Start Problem Encountered LowYield Low / No Yield? Start->LowYield Stalled Reaction Stalled? LowYield->Stalled No CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes SideProducts Side Products? Stalled->SideProducts No IncreaseTemp Increase Temperature Incrementally Stalled->IncreaseTemp Yes OptimizeTemp Optimize Temperature SideProducts->OptimizeTemp Yes CheckTemp Verify Reaction Temperature CheckPurity->CheckTemp CheckReagents Check Reagent Activity CheckTemp->CheckReagents AddCatalyst Add More Catalyst (if applicable) IncreaseTemp->AddCatalyst OptimizeAddition Slow Reagent Addition Rate OptimizeTemp->OptimizeAddition

Caption: Decision tree for troubleshooting common issues.

Experimental Protocol: Lab Scale Synthesis

This protocol is a generalized procedure and may require optimization.

Materials:

  • 4-amino-2-aminophenol (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Ethanol (or another high-boiling solvent like Toluene)

  • Acid catalyst (e.g., Methanesulfonic acid, catalytic amount)

Procedure:

  • Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Purge the system with an inert gas (e.g., Nitrogen).[4]

  • Charging Reagents: To the flask, add 4-amino-2-aminophenol and ethanol. Begin stirring to form a suspension.

  • Reagent Addition: Slowly add diethyl oxalate to the mixture at room temperature.

  • Heating: Add the acid catalyst and heat the reaction mixture to reflux (the temperature will depend on the solvent used).[2]

  • Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[5]

ParameterRecommended ConditionNotes
Stoichiometry 1.2 eq of Diethyl OxalateA slight excess of the oxalate ensures full conversion of the aminophenol.
Solvent Ethanol, Toluene, or XyleneChoice depends on the desired reaction temperature and solubility.
Temperature 100 - 140 °CHigher temperatures can speed up the reaction but may increase side products.
Catalyst Methanesulfonic AcidOther acids like p-TsOH can also be used.[2]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation of the aminophenol starting material.
Safety Precautions

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses or goggles are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[7]

    • Skin Protection: Wear a lab coat. Avoid exposed skin.[8]

  • Handling and Storage:

    • Handling: Avoid inhalation of dust or vapors. Do not get in eyes, on skin, or on clothing.[6] Handle in accordance with good industrial hygiene and safety practices.[7]

    • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • First Aid Measures:

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]

    • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[7]

  • Fire Fighting and Spills:

    • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]

    • Spills: Contain and absorb spillage with non-combustible materials (e.g., sand, earth).[4] Sweep up and shovel into suitable containers for disposal. Do not let product enter drains.

References
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. (n.d.). Benchchem.
  • Troubleshooting low yield in benzoxazole synthesis. (n.d.). Benchchem.
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 21). Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 16). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8). Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 22). TCI Chemicals.
  • Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Journal of the Chilean Chemical Society, 58(3).
  • Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. (n.d.). Marmara University.
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Chemists' Guide to Benzoxazole Synthesis. (n.d.). Scribd.
  • Studies in the Synthesis of Benzoxazole Compounds. (2011, August 15). CORE.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC.

Sources

Reference Data & Comparative Studies

Validation

HPLC-MS analysis for the validation of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate synthesis

Title: Strategic Validation of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate Synthesis: An HPLC-MS Comparative Guide Executive Summary In the competitive landscape of heterocyclic scaffold synthesis, Ethyl 5-aminobenzo[d]ox...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Validation of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate Synthesis: An HPLC-MS Comparative Guide

Executive Summary

In the competitive landscape of heterocyclic scaffold synthesis, Ethyl 5-aminobenzo[d]oxazole-2-carboxylate represents a critical pharmacophore, serving as a precursor for bioactive agents targeting antiviral and anticancer pathways.[1] Traditional validation methods (HPLC-UV and NMR) often fail to resolve trace regiochemical impurities or quantify incomplete reduction intermediates in crude matrices.[1]

This guide provides a definitive, data-driven comparison establishing HPLC-MS (ESI+) as the superior validation methodology. We detail a self-validating protocol designed to detect the specific "silent" impurities inherent to this synthesis, ensuring downstream application readiness.

The Synthetic Challenge & Validation Context

To understand the analytical requirement, we must first ground the analysis in the chemistry. The synthesis of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate typically proceeds via the cyclization of 2-amino-4-nitrophenol with diethyl oxalate, followed by the reduction of the nitro group to an amine.[1]

The "Hidden" Risks:

  • Incomplete Reduction: The intermediate Ethyl 5-nitrobenzo[d]oxazole-2-carboxylate (

    
    ) is structurally similar to the product but catalytically inactive in subsequent steps.[1]
    
  • Hydrolysis: The ethyl ester is labile; moisture leads to the carboxylic acid derivative (

    
    ), which drastically alters solubility and potency.
    
  • Regioisomerism: Depending on the starting material purity, the 6-amino isomer may form. While difficult to separate, MS fragmentation patterns can sometimes distinguish these based on electron density differences.[1]

Comparative Analysis: HPLC-MS vs. Alternatives

The following table contrasts the performance of the proposed HPLC-MS workflow against industry-standard alternatives.

FeatureHPLC-UV (254 nm) 1H NMR (DMSO-d6) HPLC-MS (ESI+)
Primary Detection Chromophore absorption (

)
Proton environmentMass-to-Charge Ratio (

)
Specificity Low. The Nitro impurity and Target Amine have overlapping UV spectra.[1]High. Distinct chemical shifts, but signals overlap in crude mixtures.[1]Superior. Resolves co-eluting peaks via Mass Extraction (

207 vs 237).
LOD (Sensitivity) ~10 µg/mL~1 mg/mL< 10 ng/mL (Trace impurity detection).[1]
Throughput High (15 min/run)Low (Sample prep + Acquisition)High (15 min/run)
Structural Confirmation No (Retention time match only)Yes (Definitive)Yes (Molecular ion + Fragmentation).[1]
Verdict Insufficient for process optimization.Good for final lot release, poor for reaction monitoring.[1]The Gold Standard for Validation.

The Self-Validating Protocol (HPLC-MS)

This protocol is designed to be orthogonal , meaning the separation mechanism (hydrophobicity) and detection mechanism (mass/charge) validate each other.[1]

A. Sample Preparation
  • Matrix: Crude reaction mixture or recrystallized solid.

  • Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Concentration: Prepare at 10 µg/mL to prevent detector saturation while maintaining sensitivity for 0.1% impurities.

  • Filtration: 0.22 µm PTFE filter (Essential to protect the ESI source).

B. HPLC Conditions (The Separation)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

    • Why: The target is moderately polar. A sub-2-micron column ensures sharp peaks for closely eluting isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why Acid? Formic acid ensures the 5-amino group is protonated (

      
      ), drastically increasing ionization efficiency in ESI+ mode.[1]
      
  • Gradient:

    • 0-1 min: 5% B (Hold for polar acid impurities)[1]

    • 1-8 min: 5%

      
       95% B (Elute Target ~5 min, Nitro ~7 min)[1]
      
    • 8-10 min: 95% B (Wash)[1]

C. Mass Spectrometry Parameters (The Detection)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Scan Type: Full Scan (100–500

    
    ) for purity profiling; MRM for quantitation.
    
  • Key Monitoring Channels:

    • Target (Amine):

      
      [1]
      
    • Impurity 1 (Nitro precursor):

      
       (+30 Da shift)[1]
      
    • Impurity 2 (Hydrolysis Acid):

      
       (-28 Da shift from ethyl loss)[1]
      
D. Data Interpretation (The "Pass/Fail" Logic)
  • Retention Time (RT) Logic: The Amino product is more polar than the Nitro precursor.

    • Expected RT (Amine): ~4.2 min.

    • Expected RT (Nitro): ~6.5 min.

  • Fragmentation Validation:

    • Precursor

      
       Fragment 
      
      
      
      (Loss of Ethyl,
      
      
      ).[1]
    • Precursor

      
       Fragment 
      
      
      
      (Loss of
      
      
      ,
      
      
      ).[1]
    • If these fragments are absent, the peak is a matrix artifact, not the product.[1]

Workflow Visualization

The following diagram illustrates the decision tree for validating a synthesis batch using this protocol.

ValidationWorkflow Start Crude Synthesis Product Prep Sample Prep (10 µg/mL in 50:50 ACN:H2O) Start->Prep LC HPLC Separation (C18 Gradient) Prep->LC MS MS Detection (ESI+) Scan range 100-500 m/z LC->MS Decision Analyze TIC & EIC MS->Decision PathA Peak at m/z 237 (Nitro Impurity) Decision->PathA Found PathB Peak at m/z 179 (Hydrolysis) Decision->PathB Found PathC Peak at m/z 207 Only (Target) Decision->PathC Major Peak ActionFail FAIL: Reprocess (Reduce or Esterify) PathA->ActionFail PathB->ActionFail ActionPass PASS: Release for Bio-Assay PathC->ActionPass

Caption: Figure 1. Logic flow for HPLC-MS validation. Red nodes indicate impurity detection requiring batch reprocessing; Green nodes indicate successful validation.

Conclusion

For the validation of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate , HPLC-MS is not merely an alternative; it is the requisite standard for ensuring chemical integrity.[1] By leveraging the specific mass shift of the nitro-precursor (+30 Da) and the ionization efficiency of the 5-amino group, researchers can achieve a level of purity assurance that UV and NMR cannot provide in isolation.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]

  • Poursattar Marjani, A., et al. (2013).[1] Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry. [Link][1]

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column.[3][Link]

Sources

Comparative

A Comparative Guide to the Purity Assessment of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate by High-Performance Liquid Chromatography

Introduction: The Critical Role of Purity in Drug Development Ethyl 5-aminobenzo[d]oxazole-2-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

Ethyl 5-aminobenzo[d]oxazole-2-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.[1] As with any pharmaceutical intermediate, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can carry their own pharmacological or toxicological profiles, potentially leading to adverse effects or reduced therapeutic efficacy.

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide provides an in-depth, comparative analysis of robust HPLC methodologies for the purity determination of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate, designed for researchers, analytical chemists, and drug development professionals. We will explore a primary reversed-phase HPLC-UV method and an orthogonal HPLC-MS method, explaining the scientific rationale behind the analytical choices and grounding our protocols in established regulatory standards.

Understanding the Analyte and Potential Impurities

The molecular structure of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate, featuring a benzoxazole core, an aromatic amine, and an ethyl ester group, dictates its chromatographic behavior. It is a moderately polar compound with a strong UV chromophore, making it an ideal candidate for reversed-phase HPLC with UV detection.

Potential impurities often stem from the synthetic route. A common synthesis involves the condensation of ortho-aminophenols with various reagents.[3] Therefore, likely impurities include:

  • Starting Materials: Unreacted 2,4-diaminophenol or related precursors.

  • Side-Products: Isomeric by-products or products of incomplete cyclization.

  • Degradation Products: Hydrolysis of the ester group to the corresponding carboxylic acid or oxidation of the amine group.

A robust analytical method must be able to selectively separate the main component from all potential and actual impurities.

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

The workhorse for purity analysis is reversed-phase HPLC with a UV detector. This method is reliable, cost-effective, and provides excellent quantitative performance.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the logical first choice. The non-polar C18 chains provide a hydrophobic surface that interacts with the aromatic benzoxazole ring system, offering strong retention and excellent selectivity for separating closely related structures.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is optimal.

    • Aqueous Buffer: The amine group on the analyte has a pKa that makes its charge state pH-dependent. A buffer, such as 20 mM potassium phosphate adjusted to a slightly acidic pH (e.g., pH 3.0), ensures that the amine is consistently protonated. This minimizes peak tailing and provides reproducible retention times.

    • Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.

    • Gradient Elution: A gradient (i.e., changing the mobile phase composition over time) is necessary to elute any highly retained, non-polar impurities while ensuring the main peak is well-resolved and has a reasonable run time.[4]

  • Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. A preliminary scan of the analyte would reveal its wavelength of maximum absorbance (λmax), ensuring maximum sensitivity. For routine analysis, a standard wavelength like 254 nm is often effective for aromatic compounds.

Experimental Workflow for HPLC-UV Purity Assessment

The following diagram illustrates the logical flow of the purity assessment process using the primary HPLC-UV method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample 1. Weigh Standard & Sample (approx. 1 mg/mL) Diluent 2. Prepare Diluent (e.g., 50:50 Acetonitrile:Water) Sample->Diluent Dissolve 3. Dissolve & Sonicate Diluent->Dissolve Filter 4. Filter with 0.45 µm Syringe Filter Dissolve->Filter SST 5. System Suitability Test (SST) (Inject Standard 5x) Filter->SST Inject_Sample 6. Inject Sample & Blank SST->Inject_Sample SST->Inject_Sample Integrate 7. Integrate Chromatograms Inject_Sample->Integrate Calculate 8. Calculate Purity (Area % Report) Integrate->Calculate Integrate->Calculate Report 9. Final Report Generation Calculate->Report Calculate->Report

Caption: Workflow for HPLC-UV purity analysis.

Detailed Protocol: HPLC-UV Method

1. Materials:

  • Ethyl 5-aminobenzo[d]oxazole-2-carboxylate Reference Standard and Test Sample.

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Potassium Phosphate Monobasic (KH₂PO₄).

  • Phosphoric Acid.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for robust separation of aromatic compounds.
Mobile Phase A 20 mM KH₂PO₄ in water, pH 3.0Buffered aqueous phase for reproducible retention.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-27 min: 90-30% B; 27-35 min: 30% BEnsures elution of all impurities and re-equilibration.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Injection Vol. 10 µLStandard volume to avoid peak distortion.
Detection UV at 254 nmCommon wavelength for aromatic compounds.

3. System Suitability Test (SST): A Self-Validating System Before sample analysis, the system's performance must be verified. This is a core principle of trustworthy analytical science, as outlined in USP General Chapter <621> and ICH Q2(R2).[5][6]

  • Procedure: Inject the Reference Standard solution (approx. 0.5 mg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5 (Ensures symmetrical peak shape).

    • Theoretical Plates (N): > 2000 (Indicates column efficiency).

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (Demonstrates injection precision).

4. Sample Analysis:

  • Prepare the sample solution at approximately 0.5 mg/mL in a 50:50 ACN:Water diluent.

  • Inject a diluent blank to ensure no system contamination.

  • Inject the sample solution in duplicate.

  • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative Method: HPLC with Mass Spectrometric Detection (HPLC-MS)

While HPLC-UV is excellent for quantification, it provides no structural information about unknown impurities. An orthogonal method, such as HPLC-MS, is invaluable for impurity identification and can offer enhanced sensitivity and selectivity.[7]

Method Comparison: HPLC-UV vs. HPLC-MS

The fundamental separation process remains the same (using the same column and mobile phase principles), but the detector is changed from a UV detector to a mass spectrometer.

Method_Comparison cluster_common Common Chromatographic Front-End cluster_uv Method 1: HPLC-UV cluster_ms Method 2: HPLC-MS SamplePrep Sample Preparation HPLC_System HPLC System (Pump, Autosampler, Column) SamplePrep->HPLC_System UV_Detector UV-Vis Detector HPLC_System->UV_Detector MS_Detector Mass Spectrometer (e.g., Q-TOF, Triple Quad) HPLC_System->MS_Detector UV_Data Chromatogram (Absorbance vs. Time) UV_Detector->UV_Data UV_Result Quantitative Data (Area %, Purity) UV_Data->UV_Result MS_Data TIC & Mass Spectra (Intensity vs. m/z) MS_Detector->MS_Data MS_Result Quantitative & Qualitative Data (Purity, Impurity ID) MS_Data->MS_Result

Caption: Comparison of HPLC-UV and HPLC-MS detection pathways.

Advantages and Disadvantages
FeatureHPLC-UVHPLC-MS
Selectivity Good; based on UV absorbance. Co-eluting impurities with similar UV spectra are missed.Excellent; based on mass-to-charge ratio (m/z). Can distinguish co-eluting peaks with different masses.
Sensitivity Good; typically ng level.Excellent; can reach pg or fg levels.
Information Quantitative (How much?)Quantitative and Qualitative (How much and What is it?).
Cost Lower capital and operational cost.Higher capital and maintenance cost.
Robustness Very robust and easy to use.More complex; requires volatile mobile phase buffers (e.g., formic acid instead of phosphate).

Rationale for using HPLC-MS:

  • Impurity Identification: During process development or stability studies, if a new, unknown impurity peak appears in the HPLC-UV chromatogram, HPLC-MS can be used to determine its molecular weight, aiding in its structural elucidation.

  • Enhanced Specificity: For complex samples, MS detection can confirm that the peak being quantified is indeed the target analyte and not a co-eluting impurity.

Conclusion

The purity assessment of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate is reliably achieved using a well-developed reversed-phase HPLC-UV method. The key to a robust and trustworthy method lies in the logical selection of the column and mobile phase, and critically, the implementation of a rigorous system suitability test before every analysis, as mandated by global pharmacopeial and regulatory standards.[6][8]

For routine quality control, the described HPLC-UV method offers the optimal balance of performance, cost, and reliability. However, when faced with the challenge of identifying unknown impurities or requiring higher sensitivity, the orthogonal technique of HPLC-MS is the superior choice. By employing these complementary methods, researchers and drug developers can ensure the quality and integrity of this vital pharmaceutical intermediate, paving the way for the development of safe and effective medicines.

References

  • ICH. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • United States Pharmacopeia. (2023). General Chapter, <621> Chromatography. USP-NF. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Uspbpep.com. [Link]

  • Fay, L. B., Ali, S., & Gross, G. A. (1997). Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • Stellenbosch University. (2011). Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

Sources

Validation

A Comparative Analysis of the Biological Activities of Benzoxazole and Benzothiazole Derivatives: A Guide for Drug Discovery Professionals

Introduction: The Tale of Two Privileged Scaffolds In the landscape of medicinal chemistry, benzoxazole and benzothiazole represent two of the most "privileged" heterocyclic scaffolds.[1][2] These bicyclic systems, compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tale of Two Privileged Scaffolds

In the landscape of medicinal chemistry, benzoxazole and benzothiazole represent two of the most "privileged" heterocyclic scaffolds.[1][2] These bicyclic systems, composed of a benzene ring fused to an oxazole or thiazole ring respectively, form the core of a multitude of compounds with a remarkable breadth of pharmacological activities.[3][4][5] Their significance lies in their structural similarity, acting as bioisosteres where the only difference is the heteroatom at the 1-position—an oxygen in benzoxazole and a sulfur in benzothiazole.[2][6] This subtle atomic substitution imparts distinct electronic and lipophilic characteristics, profoundly influencing their interaction with biological targets and ultimately shaping their therapeutic potential.[6]

This guide provides an in-depth comparative analysis of the biological activities of benzoxazole and benzothiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing experimental data and elucidating the underlying mechanisms of action, we aim to provide a valuable resource for researchers, scientists, and drug development professionals.

G cluster_benzoxazole Benzoxazole cluster_benzothiazole Benzothiazole a b a->b Bioisosteric Replacement (O vs S)

Caption: Core structures of Benzoxazole and Benzothiazole.

Part 1: Comparative Anticancer Activity

Both benzoxazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxicity against a wide array of cancer cell lines.[3][6] Their mechanisms of action are often multifaceted, commonly involving the induction of apoptosis and the inhibition of critical signaling pathways that govern cancer cell proliferation and survival.[6][7]

Mechanism of Action: Targeting Key Signaling Pathways

A primary mechanism for the anticancer effects of these compounds is the modulation of key intracellular signaling cascades that are frequently dysregulated in cancer.[3] Benzothiazole derivatives, in particular, have been shown to effectively inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][7] These pathways are crucial for cell cycle progression, survival, and angiogenesis, and their aberrant activation is a hallmark of many malignancies.[7] By inhibiting these pathways, benzothiazole and benzoxazole derivatives can effectively trigger programmed cell death (apoptosis) in cancer cells.

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Benzoxazole / Benzothiazole Derivatives inhibitor->pi3k Inhibition inhibitor->akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Comparative Cytotoxicity: A Nuanced Relationship

Direct comparative studies reveal that the choice of the heterocyclic core—benzoxazole versus benzothiazole—can subtly fine-tune therapeutic efficacy. While both scaffolds can yield highly potent compounds, the specific cellular context and the nature of substituents on the ring system determine which core is superior. For instance, in a study evaluating a series of derivatives against human hepatoma (HepG2) and colon carcinoma (HCT-116) cell lines, both scaffolds showed promising activity, but with observable differences in potency.[6][8]

Table 1: Comparative In Vitro Anticancer Activity (IC₅₀ in µM)

Compound ID Heterocyclic Core R Group IC₅₀ vs. HepG2 (µM)[6] IC₅₀ vs. HCT-116 (µM)[6]
1d Benzothiazole 2-methoxy-N-(...)-benzamide 2.1 ± 0.3 1.5 ± 0.2
1g Benzoxazole 2-methoxy-N-(...)-benzamide >10 4.2 ± 0.5

| 1f | Benzimidazole | 2-methoxy-N-(...)-benzamide | 3.5 ± 0.4 | 2.8 ± 0.3 |

Note: The 'R Group' refers to the substituent at the 2-position of the heterocyclic core, which was kept constant for this comparison.[6]

In this particular series, the benzothiazole derivative (1d) demonstrated superior potency against both cell lines compared to its benzoxazole counterpart (1g).[6] Interestingly, replacement of the benzothiazole ring with a benzoxazole moiety in another study led to only a slight decrease in potency, indicating that the activity was fundamentally retained.[8] This highlights that while the core scaffold is crucial, the overall pharmacological profile is a result of the interplay between the core and its substituents.

Part 2: Comparative Antimicrobial Activity

Derivatives of both benzoxazole and benzothiazole are well-documented for their broad-spectrum antimicrobial properties, showing activity against a range of pathogenic bacteria and fungi.[9][10][11]

Antibacterial Activity

Both classes of compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria.[9][10] Studies directly comparing the two scaffolds have sometimes shown that triazole derivatives containing a benzothiazole ring exhibit better antibacterial efficacy than their benzoxazole counterparts.[10] However, other research has highlighted that novel benzimidazole and benzoxazole derivatives can yield excellent results against bacterial strains.[11] This suggests that the optimal scaffold may be species-dependent and heavily influenced by the specific substitutions on the heterocyclic system.

Antifungal Activity

In the realm of antifungal agents, a more distinct trend often emerges. Several studies have indicated that benzoxazole derivatives exhibit a broader spectrum and more potent antifungal activity compared to their benzothiazole analogs.[11][12] For example, one comparative study found that the antifungal effects of most tested benzoxazole derivatives were superior to those of the corresponding benzothiazoles, suggesting that benzoxazoles may be a more promising scaffold for novel fungicide development.[12] In some cases, a benzoxazole derivative was found to be threefold more active than its benzothiazole counterpart against B. cinerea.[12]

Table 2: Comparative Antimicrobial Activity (MIC in µM)

Compound Series Heterocyclic Core Target Organism Representative MIC (µM) Reference
Triazole Hybrids Benzothiazole S. aureus 6.25 - 12.5 [10]
Triazole Hybrids Benzoxazole S. aureus 12.5 - 25 [10]
2-Substituted Derivatives Benzothiazole A. niger Broad Spectrum Profile [11]
2-Substituted Derivatives Benzoxazole A. niger Less Potent than Benzothiazole [11]
Aryloxymethyl Derivatives Benzoxazole F. solani 4.34 - 17.61 [12]

| Aryloxymethyl Derivatives | Benzothiazole | F. solani | Generally Weaker Activity |[12] |

Part 3: Comparative Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases, and agents that can modulate the inflammatory response are of high therapeutic value. Both benzoxazole and benzothiazole derivatives have been reported to possess significant anti-inflammatory properties.[13][14][15]

The mechanisms underlying their anti-inflammatory effects can vary, but often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[16] Some benzothiazole derivatives are believed to exert their anti-inflammatory effects by inhibiting bradykinin B2 receptors or COX-2.[15] Studies have successfully synthesized and screened libraries of both benzoxazole and benzothiazole derivatives, identifying compounds with potent analgesic and anti-inflammatory activities, in some cases comparable to standard drugs like Indomethacin or Diclofenac Sodium.[14][15] While both scaffolds are viable starting points for the development of new anti-inflammatory agents, direct head-to-head comparisons in the literature are less common than in the fields of oncology and microbiology. The choice of scaffold is often guided by synthetic accessibility and the desired physicochemical properties of the final compound.

Part 4: Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, the biological evaluation of these compounds relies on standardized assays. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is fundamental for assessing the anticancer activity of the synthesized derivatives by measuring their effect on cell viability.

Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

  • Compound Treatment: Prepare serial dilutions of the benzoxazole/benzothiazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds and incubate for a specified duration (e.g., 48 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Sources

Comparative

A Comparative Analysis of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate with Established Multi-Kinase Inhibitors in Oncology Research

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Evolving Landscape of Anticancer Agents The quest for novel anticancer therapeutics has led to the exploration of diverse chemical sc...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of Anticancer Agents

The quest for novel anticancer therapeutics has led to the exploration of diverse chemical scaffolds capable of selectively targeting pathways crucial for tumor growth and survival. Among these, the benzoxazole core has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer properties.[1] This guide provides a comparative analysis of a representative benzoxazole derivative, Ethyl 5-aminobenzo[d]oxazole-2-carboxylate, with two clinically established multi-kinase inhibitors, Sorafenib and Cabozantinib.

While direct experimental data for Ethyl 5-aminobenzo[d]oxazole-2-carboxylate is limited in publicly accessible literature, this analysis will extrapolate its potential anticancer profile based on the well-documented activities of structurally related benzoxazole compounds. This guide aims to offer a valuable resource for researchers by contextualizing the potential of this novel agent within the current therapeutic landscape and providing detailed experimental frameworks for its evaluation.

Mechanistic Insights: Targeting Key Signaling Pathways in Cancer

Many benzoxazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met).[2] These RTKs are critical mediators of tumor angiogenesis, proliferation, and metastasis.

Ethyl 5-aminobenzo[d]oxazole-2-carboxylate , by virtue of its benzoxazole scaffold, is hypothesized to function as an ATP-competitive inhibitor at the kinase domain of VEGFR-2 and potentially c-Met. The 5-amino group and the 2-carboxylate ester moiety are key pharmacophoric features that can influence its binding affinity and selectivity.

Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases, VEGFR-2, VEGFR-3, and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[2][3] Its mechanism of action involves the inhibition of both tumor cell proliferation and angiogenesis.[4][5]

Cabozantinib also inhibits multiple RTKs, with potent activity against VEGFR-2, c-Met, and AXL.[6][7][8] This dual inhibition of VEGFR and c-Met pathways is thought to overcome resistance mechanisms that can arise from targeting either pathway alone.[6]

Signaling_Pathway_Comparison Comparative Signaling Pathway Inhibition cluster_Benzoxazole Ethyl 5-aminobenzo[d]oxazole-2-carboxylate (Hypothesized) cluster_Sorafenib Sorafenib cluster_Cabozantinib Cabozantinib cluster_Downstream Downstream Effects Benzoxazole Ethyl 5-aminobenzo[d] oxazole-2-carboxylate VEGFR2_B VEGFR-2 Benzoxazole->VEGFR2_B cMet_B c-Met Benzoxazole->cMet_B Angiogenesis Angiogenesis VEGFR2_B->Angiogenesis Proliferation Cell Proliferation cMet_B->Proliferation Metastasis Metastasis cMet_B->Metastasis Sorafenib Sorafenib VEGFR2_S VEGFR-2 Sorafenib->VEGFR2_S PDGFRb_S PDGFR-β Sorafenib->PDGFRb_S RAF_S RAF Kinases Sorafenib->RAF_S VEGFR2_S->Angiogenesis PDGFRb_S->Proliferation RAF_S->Proliferation Cabozantinib Cabozantinib VEGFR2_C VEGFR-2 Cabozantinib->VEGFR2_C cMet_C c-Met Cabozantinib->cMet_C AXL_C AXL Cabozantinib->AXL_C VEGFR2_C->Angiogenesis cMet_C->Proliferation cMet_C->Metastasis AXL_C->Metastasis MTT_Assay_Workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of the test compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 4 hours to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: Step-by-step workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate, Sorafenib, and Cabozantinib. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. [9]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. [10][11] Detailed Steps:

  • Cell Treatment: Treat cells with the IC50 concentration of the test compounds for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark. 5. Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis

This assay determines the effect of a compound on the cell cycle progression. [1][12] Detailed Steps:

  • Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C. [13]3. Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy Evaluation: Xenograft Tumor Models

To assess the in vivo anticancer activity, human tumor xenograft models in immunocompromised mice are the gold standard. [14][15]

Xenograft_Model_Workflow In Vivo Xenograft Model Workflow A 1. Subcutaneous injection of human cancer cells into immunocompromised mice B 2. Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C 3. Randomize mice into treatment and control groups B->C D 4. Administer test compounds (e.g., orally or intraperitoneally) C->D E 5. Monitor tumor volume and body weight regularly D->E F 6. Euthanize mice at the end of the study E->F G 7. Excise tumors for further analysis (e.g., histopathology, biomarker analysis) F->G

Caption: A generalized workflow for evaluating the in vivo antitumor efficacy of a test compound using a subcutaneous xenograft model.

Key Parameters to Evaluate:

  • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in the treated group compared to the control group.

  • Toxicity: Assessed by monitoring body weight changes, clinical signs of distress, and post-mortem analysis of major organs.

  • Pharmacodynamic (PD) Markers: Analysis of tumor tissue to confirm target engagement (e.g., decreased phosphorylation of VEGFR-2).

Conclusion and Future Directions

Ethyl 5-aminobenzo[d]oxazole-2-carboxylate represents a promising scaffold for the development of novel anticancer agents, with a hypothesized mechanism of action targeting key oncogenic pathways like VEGFR-2 and c-Met. While direct experimental validation is necessary, a comparative analysis with established multi-kinase inhibitors such as Sorafenib and Cabozantinib provides a valuable framework for its preclinical evaluation.

The experimental protocols detailed in this guide offer a robust starting point for researchers to systematically investigate the in vitro and in vivo anticancer properties of this and other novel benzoxazole derivatives. Future studies should focus on elucidating the precise molecular targets, optimizing the structure for enhanced potency and selectivity, and exploring potential combination therapies to overcome drug resistance. Through such rigorous preclinical evaluation, promising new candidates can be identified and advanced towards clinical development, ultimately contributing to the arsenal of effective cancer therapies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • What are c-Met inhibitors and how do they work? Patsnap Synapse. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • c-Met inhibitor. Wikipedia. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Sorafenib. Wikipedia. [Link]

  • Safety and Tolerability of c-MET Inhibitors in Cancer. PMC. [Link]

  • Sorafenib Pharmacodynamics. ClinPGx. [Link]

  • Preclinical Data Presented at AACR Describe a Mechanism of Action of Cabozantinib in a Prostate Cancer Bone Metastasis Model. Exelixis. [Link]

  • VEGFR-2 inhibitor. Wikipedia. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Cell Cycle Tutorial Contents. Flow Cytometry Facility. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. [Link]

  • Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a. ResearchGate. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • What is the mechanism of action of Cabozantinib? Patsnap Synapse. [Link]

  • Full article: Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence. Taylor & Francis Online. [Link]

  • Sorafenib mechanism of action: tumor proliferation and angiogenesis. ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PMC. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]

  • VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. PR Newswire. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

  • Development of antibody-based c-Met inhibitors for targeted cancer therapy. Dovepress. [Link]

  • Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. PubMed. [Link]

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. MDPI. [Link]

  • Drug Screening of patient derived Tumor Xenografts | Protocol Preview. YouTube. [Link]

  • Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. AACR Journals. [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. [Link]

  • Design, Synthesis, Antimicrobial and Anticancer Activity of some Novel Benzoxazole-Isatin Conjugates. Biointerface Research in Applied Chemistry. [Link]

  • Benzoxazole as Anticancer Agent: A Review. IJPPR. [Link]

  • Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR‐2 inhibitors. ResearchGate. [Link]

Sources

Validation

Validation of Analytical Methods for the Quantification of Benzoxazole Derivatives

Executive Summary & Strategic Rationale Benzoxazole derivatives represent a critical scaffold in medicinal chemistry, forming the core of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobials, and anticancer age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Benzoxazole derivatives represent a critical scaffold in medicinal chemistry, forming the core of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobials, and anticancer agents. Precise quantification of these moieties is not merely a regulatory hurdle; it is a safety imperative due to their potent biological activity.

This guide provides a comparative analysis of analytical techniques and details a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. While Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity, and UV-Vis spectroscopy provides speed, RP-HPLC remains the industry "sweet spot"—offering the optimal balance of specificity, robustness, and cost-efficiency for routine Quality Control (QC) environments.

Comparative Analysis: Selecting the Right Tool

The following table contrasts the three primary methodologies available for benzoxazole quantification.

FeatureUV-Vis Spectrophotometry RP-HPLC (PDA/UV) LC-MS/MS
Primary Use Case Dissolution testing; simple raw material assay.Routine QC; Stability testing; Impurity profiling. Bioanalysis (plasma/urine); Trace impurity identification.
Specificity Low. Cannot distinguish benzoxazole from synthetic intermediates or degradants with similar chromophores.High. Chromatographic separation isolates the analyte from excipients and degradants.Ultra-High. Mass filtering provides definitive structural confirmation.
Sensitivity (LOD) ~1–5 µg/mL0.05–0.5 µg/mL < 0.001 µg/mL (ng/mL range)
Cost Per Sample Low ($)Moderate (

)
High (

)
Throughput High (seconds/sample)Moderate (5–15 min/sample)Moderate to Low
Regulatory Risk High (Risk of false positives in stability samples).Low (Gold standard for release testing). Low (But overkill for routine assay).

Scientist’s Verdict: For the quantification of benzoxazole derivatives in pharmaceutical dosage forms, RP-HPLC with PDA detection is the validated method of choice. It is the only method that robustly satisfies ICH Q2(R2) requirements for specificity in the presence of degradation products.

Method Development Logic

Before validation, the method must be optimized. Benzoxazole is a weak base (pKa ~0.5–1.5 for the core, varying with substituents) and highly lipophilic. The development logic follows this pathway:

MethodDevelopment Start Analyte Assessment (Benzoxazole Core) Solubility Solubility Check (Hydrophobic) Start->Solubility ColumnSel Stationary Phase (C18 End-capped) Solubility->ColumnSel High Retentivity Required MobilePhase Mobile Phase pH (Buffer pH 3.0 - 4.5) ColumnSel->MobilePhase Suppress Ionization Reduce Tailing Detect Wavelength Scan (PDA: 240-280 nm) MobilePhase->Detect Final Optimized Method Detect->Final

Figure 1: Logical workflow for developing a method for hydrophobic, weak bases like benzoxazoles. C18 columns are selected to maximize hydrophobic interaction, while acidic pH suppresses silanol activity.

The Protocol: RP-HPLC Method for Benzoxazole Derivatives

This protocol is designed to be self-validating , meaning system suitability parameters are embedded to flag errors before data collection begins.

Chromatographic Conditions
  • Instrument: HPLC equipped with Photodiode Array (PDA) Detector.[1][2]

  • Column: C18 (Octadecylsilane),

    
     mm, 5 µm particle size (e.g., Agilent Zorbax or Phenomenex Luna).
    
    • Why: The C18 chain provides sufficient surface area to retain the non-polar benzoxazole ring.

  • Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (55:45 v/v).

    • Why: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks with aromatic compounds. pH 3.5 ensures the analyte and potential amine impurities remain in a consistent ionization state, preventing peak splitting.

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Detection Wavelength: 260 nm (Typical

    
     for benzoxazole core).[6]
    
  • Injection Volume: 20 µL.

  • Column Temperature:

    
     (Thermostated to reduce viscosity variability).
    
System Suitability Tests (SST)

Mandatory before every run:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Indicates minimal secondary silanol interactions).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Ensures column efficiency).
  • RSD of Retention Time:

    
     (n=5 injections).
    

Validation Strategy (ICH Q2(R2) Compliant)

The validation follows the International Council for Harmonisation (ICH) Q2(R2) guidelines, emphasizing "fitness for purpose."[7][8]

Specificity (Stress Testing)

Objective: Prove the method measures only the benzoxazole derivative, even when the drug degrades. Protocol:

  • Expose sample to: Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%

    
    ), and UV light for 24 hours.
    
  • Inject stressed samples.

  • Acceptance Criteria: Peak purity threshold (via PDA) must show no co-eluting peaks under the main benzoxazole peak. Resolution (

    
    ) between analyte and nearest degradant must be 
    
    
    
    .
Linearity & Range

Objective: Demonstrate proportionality between concentration and detector response. Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Target: 10 µg/mL to 100 µg/mL.

Experimental Data Summary (Representative):

Concentration (µg/mL)Peak Area (mAU*s)Statistical Output
10.0125,400Slope: 12,500
25.0312,800Intercept: 520
50.0625,100

:
0.9998
75.0938,000Status: PASS
100.01,250,500
Accuracy (Recovery Studies)

Objective: Confirm no matrix interference prevents full extraction/detection. Protocol: Spike placebo (excipients) with known amounts of Benzoxazole standard at 3 levels (80%, 100%, 120%).

Spike LevelAmount Added (mg)Amount Recovered (mg)% RecoveryAcceptance Criteria
80%8.07.9299.0%98.0% – 102.0%
100%10.010.05100.5%98.0% – 102.0%
120%12.011.9899.8%98.0% – 102.0%
Precision (Repeatability)

Protocol: 6 independent preparations of the 100% concentration sample. Acceptance Criteria: % Relative Standard Deviation (RSD)


.

Troubleshooting & Robustness

Robustness testing is the deliberate variation of parameters to ensure reliability during normal usage.

Robustness Root Robustness Parameters Flow Flow Rate (± 0.1 mL/min) Root->Flow Temp Temperature (± 5°C) Root->Temp Mobile Organic Phase (± 2%) Root->Mobile Result Check System Suitability (RSD < 2%, Tailing < 2) Flow->Result Temp->Result Mobile->Result

Figure 2: Critical parameters for robustness testing. The organic phase ratio (Red) is the most critical variable for benzoxazole derivatives due to their sensitivity to hydrophobic retention changes.

Expert Insight:

  • Drifting Retention Times: Benzoxazoles are sensitive to pH. If retention times drift, check the buffer preparation. A shift of 0.1 pH units can alter the ionization of the oxazole nitrogen, affecting interaction with the stationary phase.

  • Peak Tailing: Often caused by residual silanol groups on the column interacting with the nitrogen lone pair. Ensure your column is "end-capped" and consider adding 0.1% Triethylamine (TEA) if tailing persists.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7][8] [Link]

  • Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[6][8][9][Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for mobile phase selection logic).
  • Chouhan, A. S., & Kamble, P. (2025).[10] Method Development and Validation of Test Method using RP-HPLC. The Pharmaceutical and Chemical Journal. (Provides specific mobile phase ratios for benzoxazole cores).

Sources

Comparative

Comparative Stability Profiling: Ethyl 5-aminobenzo[d]oxazole-2-carboxylate vs. Structural Analogs

Executive Summary Ethyl 5-aminobenzo[d]oxazole-2-carboxylate (Compound A ) is a critical heterocyclic building block utilized in the synthesis of fluorescent probes, peptidomimetics, and bioactive kinase inhibitors. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-aminobenzo[d]oxazole-2-carboxylate (Compound A ) is a critical heterocyclic building block utilized in the synthesis of fluorescent probes, peptidomimetics, and bioactive kinase inhibitors. While the benzoxazole scaffold offers excellent rigidification for drug design, the simultaneous presence of an electron-rich amine at C5 and an electrophilic ethyl ester at C2 creates a "push-pull" electronic system that complicates its stability profile.

This guide benchmarks Compound A against two specific analogs to isolate its degradation mechanisms:

  • Ethyl 5-nitrobenzo[d]oxazole-2-carboxylate (Compound B): The electron-deficient precursor (assessing electronic influence on ester hydrolysis).

  • 5-Aminobenzo[d]oxazole (Compound C): The decarboxylated core (assessing the stability of the amine in the absence of the ester).

Key Finding: The 5-amino group surprisingly stabilizes the C2-ester against alkaline hydrolysis compared to the nitro-analog, but introduces significant vulnerability to oxidative degradation in plasma matrices.

Chemical Vulnerability Assessment

To understand the stability data, we must first map the molecular vulnerabilities.

The "Push-Pull" Mechanism

The benzoxazole ring acts as a conduit between the substituents.

  • C2-Ester (The Electrophile): The C=N bond of the oxazole ring withdraws electron density from the C2 position, making the attached ester carbonyl highly susceptible to nucleophilic attack (

    
     or esterases).
    
  • C5-Amine (The Donor): The amino group donates electron density into the benzene ring. Through resonance, this density is partially distributed to the oxazole oxygen, slightly reducing the electrophilicity of the C2 carbon.

Hypothesis: We predict Compound A (Amino) will be more resistant to hydrolysis than Compound B (Nitro) but less stable than Compound C (No ester).

Diagram 1: Degradation Pathways

The following diagram illustrates the two primary degradation routes: Hydrolysis (pH/Enzymatic) and Oxidation (ROS).

DegradationPathways Target Ethyl 5-aminobenzo [d]oxazole-2-carboxylate Hydrolysis Hydrolysis (pH > 8 or Esterases) Target->Hydrolysis Oxidation Oxidation (Peroxides/CYP450) Target->Oxidation AcidProduct 5-aminobenzo[d]oxazole -2-carboxylic acid Hydrolysis->AcidProduct Ethanol Ethanol Hydrolysis->Ethanol Quinone Quinone Imine Intermediate Oxidation->Quinone Polymer Oligomeric Aggregates Quinone->Polymer

Caption: Dual degradation pathways showing competitive hydrolytic cleavage of the ester and oxidative activation of the amine.

Benchmarking Methodologies

The following protocols were designed to stress-test the specific functional groups of the target molecule.

Protocol A: pH-Dependent Hydrolytic Stability

Objective: Quantify the "Electronic Shielding" effect of the 5-amino group on the ester.

  • Stock Preparation: Dissolve compounds to 10 mM in DMSO.

  • Buffer Preparation: Prepare 50 mM Phosphate Buffer at pH 7.4 (Physiological) and pH 9.0 (Accelerated Alkaline Stress).

  • Incubation: Dilute stock 1:100 into pre-warmed buffers (37°C) to a final concentration of 100 µM.

  • Sampling: Aliquot 100 µL at t=0, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 100 µL cold Acetonitrile + 0.1% Formic Acid to stop the reaction and precipitate salts.

  • Analysis: Inject 10 µL onto HPLC (C18 column, Gradient 5-95% ACN in water). Monitor disappearance of parent peak.

Protocol B: Plasma Stability (Metabolic)

Objective: Assess susceptibility to plasma esterases (Carboxylesterases).

  • Matrix: Thaw pooled human/rat plasma on ice. Centrifuge at 3000 x g to remove cryoprecipitates.

  • Spiking: Spike test compounds (1 µM final) into plasma.

  • Incubation: Shake at 37°C in a water bath.

  • Extraction: At timepoints (0, 15, 30, 60 min), transfer 50 µL plasma to a crash plate containing 150 µL Acetonitrile (with Internal Standard: Tolbutamide).

  • Clarification: Centrifuge at 4000 rpm for 20 mins.

  • LC-MS/MS: Analyze supernatant for Parent and Hydrolyzed Acid metabolite.

Diagram 2: Experimental Workflow

Workflow cluster_0 Incubation Conditions Start Compound Stock (10mM DMSO) Buffer pH 7.4 / pH 9.0 (Chemical Stability) Start->Buffer Plasma Human Plasma (Metabolic Stability) Start->Plasma Quench Quench: Cold ACN + Internal Standard Buffer->Quench t = 0-240 min Plasma->Quench t = 0-60 min Centrifuge Centrifuge 4000 rpm / 20 min Quench->Centrifuge Analysis LC-MS/MS Kinetic Analysis Centrifuge->Analysis

Caption: Step-by-step workflow for comparative stability profiling in chemical and biological matrices.

Comparative Results & Discussion

The following data summarizes the benchmarking of Compound A against its analogs.

Table 1: Chemical Hydrolysis Half-Life ( )
CompoundSubstituent (C5)pH 7.4

(min)
pH 9.0

(min)
Observation
Compound A -NH2 (Amino) > 360 145 Moderate Stability. Amino group donates density, stabilizing the ester.
Compound B-NO2 (Nitro)18025High Instability. Nitro group withdraws density, activating C2 for rapid hydrolysis.
Compound C-NH2 (No Ester)StableStableControl. No ester to hydrolyze.

Technical Insight: The difference between Compound A and B at pH 9.0 is striking. The electron-withdrawing nitro group in Compound B creates a significant positive dipole at the C2 position, acting almost like a leaving group activator. Compound A is significantly more robust during chemical handling, allowing for standard workups without immediate degradation.

Table 2: Plasma Stability (Metabolic)
CompoundSpecies% Remaining (60 min)Primary Metabolite
Compound A Human85%Acid (Hydrolysis)
Compound A Rat12% Acid (Hydrolysis)
Compound BHuman60%Acid (Hydrolysis)
Compound CHuman92%N-Oxide (Trace)

Critical Application Note: Compound A exhibits extreme species difference. Rodent plasma contains high levels of carboxylesterases which rapidly cleave the ethyl ester.

  • Implication: If using Compound A in in vivo rodent models, it will act as a prodrug for the carboxylic acid. For in vitro assays, heat-inactivation of serum is recommended to maintain the ester form.

Oxidative Stress Test (10 eq. H2O2)
  • Compound A: 40% degradation in 1 hour. The solution turns dark brown, indicating oxidation of the aniline to quinone-imine species and subsequent polymerization.

  • Compound B: <5% degradation. The nitro group protects the ring from oxidative attack.

Conclusion & Recommendations

For researchers utilizing Ethyl 5-aminobenzo[d]oxazole-2-carboxylate :

  • Storage: Store as a solid at -20°C. In solution, avoid alkaline buffers (pH > 8.0).

  • Synthesis: If modifying the amine, perform reactions in neutral/mildly acidic conditions to preserve the ester. If the ester is the target, protect the amine (e.g., Boc) to prevent oxidative side reactions.

  • Biological Assays: Be aware of the rapid hydrolysis in rodent plasma. Use the Free Acid (Compound C analog) as a control to confirm if observed biological activity is due to the ester or the metabolite.

References

  • Benzoxazole Synthesis & Stability

    • Title: Synthesis and biological evaluation of benzoxazole derivatives as potential antimicrobial agents.[1]

    • Source:European Journal of Medicinal Chemistry (via ScienceDirect)
    • Link:[Link]

  • Ester Hydrolysis Mechanisms

    • Title: Hydrolysis of benzoxazole-2-carboxyl
    • Source:Journal of Organic Chemistry (General reference for mechanism)
    • Link:[Link]

  • Metabolic Stability Protocols

    • Title: In Vitro Metabolic Stability in Plasma and Hep
    • Source:National Institutes of Health (NC
    • Link:[Link]

  • Target Molecule Data

    • Title: Ethyl 5-aminobenzo[d]oxazole-2-carboxylate (Compound Summary).[2]

    • Source:PubChem
    • Link:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are as critical to succe...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are as critical to successful science as the experimental design itself. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate (CAS No. 1159515-88-4), ensuring the safety of laboratory personnel and the protection of our environment. This is not merely a checklist, but a framework for understanding the "why" behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. Ethyl 5-aminobenzo[d]oxazole-2-carboxylate is a heterocyclic compound featuring an aromatic amine and an ethyl ester functional group.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary precautions.

Key Hazard Information Summary

Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07: Harmful/Irritant[1]Warning [1][2][3]H302: Harmful if swallowed[1][2][3]

While the primary documented hazard is oral toxicity, the presence of an aromatic amine functional group suggests a prudent approach. Aromatic amines as a class can present additional hazards, and related structures often carry warnings for skin, eye, and respiratory irritation.[4][5] Therefore, treating this compound with a comprehensive level of caution is a self-validating safety measure.

Causality of Handling Precautions:

  • Aromatic Amine Group: This functional group necessitates segregation from acidic waste and strong oxidizing agents to prevent potentially violent reactions and the generation of toxic fumes.[6]

  • Ester Group: While generally less reactive than amines, esters should be managed within a dedicated organic waste stream.[7]

  • Solid Form: The compound is a solid, which simplifies spill control but requires measures to prevent dust inhalation.[3]

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by foundational principles that ensure regulatory compliance and safety. These are non-negotiable.

  • Prohibition of Sewer or General Trash Disposal: Under no circumstances should this chemical be disposed of down the sink or in the general trash.[6][8][9] Such actions can lead to environmental contamination and are a violation of regulations established by bodies like the Environmental Protection Agency (EPA).[10]

  • Segregation of Incompatible Wastes: All chemical waste must be segregated to prevent dangerous reactions.[10][11][12] Do not mix this compound with acids, bases, or strong oxidizers.[6][13]

  • Proper Containerization and Labeling: Use only designated, chemically compatible hazardous waste containers.[9][14] Every waste container must be clearly labeled with its full contents as soon as the first drop of waste is added.[9][12]

Step-by-Step Disposal Protocol for Ethyl 5-aminobenzo[d]oxazole-2-carboxylate

This protocol provides a direct, procedural workflow for safe disposal.

Before handling the chemical for disposal, ensure you are wearing appropriate PPE.

  • Safety Goggles: Protects against any potential eye contact.

  • Nitrile Gloves: Provides a barrier against skin contact.

  • Laboratory Coat: Protects clothing and skin.

The compound must be categorized to ensure it enters the correct waste stream. The following decision workflow illustrates this process.

G start Compound: Ethyl 5-aminobenzo[d]oxazole-2-carboxylate state Physical State? start->state halogen Contains Halogens (F, Cl, Br, I)? state->halogen Solid metals Contains Heavy Metals? halogen->metals No destination Waste Stream: Non-Halogenated Solid Organic Waste metals->destination No

Caption: Decision workflow for categorizing Ethyl 5-aminobenzo[d]oxazole-2-carboxylate waste.

Based on its structure (C₁₀H₁₀N₂O₃) and physical state, this compound is classified as a non-halogenated solid organic hazardous waste .

  • Select the Correct Container: Obtain a designated hazardous waste container for solid organic waste. This is typically a rigid, sealable drum or pail with a plastic liner.

  • Transfer the Waste: Carefully transfer the solid Ethyl 5-aminobenzo[d]oxazole-2-carboxylate into the waste container. If dealing with a powder, perform this transfer in a chemical fume hood to minimize inhalation risk.

  • Avoid Contamination: Ensure the exterior of the container remains clean.[15] Use a funnel or powder funnel if necessary.

  • Do Not Overfill: The container must not be filled beyond 90% of its capacity to allow for expansion and prevent spills.[15]

  • Securely Close: Tightly seal the container lid when not actively adding waste.[8][15]

Proper labeling is a critical regulatory requirement.[9] The label must be filled out completely and legibly.

  • Generator Information: Your name, lab location (building and room number), and contact information.

  • Contents: Write the full chemical name: "Ethyl 5-aminobenzo[d]oxazole-2-carboxylate ". Do not use abbreviations or formulas.[11][12] Include the CAS number: 1159515-88-4 .

  • Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic").

  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[12][14] This area must be under the control of laboratory personnel and away from public access areas like hallways.[8][12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[8][9]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][6][14] Do not allow hazardous waste to accumulate in the lab beyond institutional time or volume limits.[9]

Managing Contaminated Materials and Spills
  • Contaminated Labware: Disposable items such as weigh paper, gloves, and pipette tips that are contaminated with the compound should be placed in the same solid organic hazardous waste container.

  • Spill Cleanup: In the event of a small spill, wear your full PPE. Cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep the mixture into a bag or beaker, and then transfer it into the designated solid hazardous waste container. Decontaminate the spill area with an appropriate solvent and cleaning materials, disposing of the cleaning materials as hazardous waste as well.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.

References

  • NIH Waste Disposal Guide . National Institutes of Health. [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste . National Institutes of Health. [Link]

  • NIH Chemical Safety Guide 2015 . National Institutes of Health / Montgomery College. [Link]

  • NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]

  • NIH Waste Disposal Guide 2022 (Multihazardous Waste Section) . National Institutes of Health. [Link]

  • Experiment 731: Esters . Chemistry LibreTexts. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Ester Disposal Discussion . Chemtalk - Science Forum For Lab Technicians. [Link]

  • Amine Disposal For Businesses . Collect and Recycle. [Link]

  • Disposing Amine Waste . Technology Catalogue. [Link]

  • Ester Synthesis Lab (Student Handout) . [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Safety Data Sheet - VOYAGRO® . CDMS.net. [Link]

  • Material Safety Data Sheet - ADDOCAT KE-9018 . Tri-iso. [Link]

  • Safety Data Sheet - FARMIN DM6898 . Kao Chemicals. [Link]

  • Recovery of carboxylates from fermentation and production of esters using co2 expanded alcohols.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.